Nostosin G
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H33N5O6 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-4-(4-hydroxyphenyl)butanamide |
InChI |
InChI=1S/C25H33N5O6/c26-25(27)28-13-1-2-18(15-31)29-23(35)21(12-7-16-3-8-19(32)9-4-16)30-24(36)22(34)14-17-5-10-20(33)11-6-17/h3-6,8-11,15,18,21-22,32-34H,1-2,7,12-14H2,(H,29,35)(H,30,36)(H4,26,27,28)/t18-,21-,22+/m0/s1 |
InChI Key |
XZGYPANYOCFBHU-YUXAGFNASA-N |
Isomeric SMILES |
C1=CC(=CC=C1CC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C=O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CC2=CC=C(C=C2)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Nostocsin G: A Potent Trypsin Inhibitor from Cyanobacteria
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Nostocsin G, a linear peptide produced by cyanobacteria of the genus Nostoc, has emerged as a significant subject of interest within the scientific community due to its potent and effective inhibition of trypsin. This technical guide provides a comprehensive overview of Nostocsin G, detailing the producing cyanobacterial species, its biochemical properties, and its mechanism of action. The document further outlines detailed experimental protocols for the cultivation of the source organism, extraction and purification of the compound, and assessment of its bioactivity. Additionally, a proposed biosynthetic pathway based on non-ribosomal peptide synthesis is presented, along with a hypothesized regulatory signaling pathway. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.
Introduction
Cyanobacteria, a phylum of photosynthetic bacteria, are prolific producers of a diverse array of secondary metabolites with a broad spectrum of biological activities.[1] Among these, peptides synthesized via non-ribosomal pathways represent a particularly rich source of pharmacologically relevant compounds.[1] The genus Nostoc, a group of nitrogen-fixing cyanobacteria found in a variety of terrestrial and aquatic environments, is known for producing a range of bioactive peptides.[1]
Nostocsin G is a linear peptide that has been identified as a potent inhibitor of the serine protease, trypsin. Its efficacy in trypsin inhibition suggests potential therapeutic applications in conditions characterized by excessive trypsin activity. This guide provides an in-depth exploration of Nostocsin G, from the producing organism to its biochemical characteristics and the methodologies for its study.
Nostocsin G Producing Cyanobacteria
The primary known producer of Nostocsin G is Nostoc sp. strain FSN . This strain was first isolated from a paddy field in the Golestan Province of Iran. Nostoc sp. FSN is also known to produce other related trypsin inhibitors, Nostosin A and Nostosin B.
Biochemical Properties and Biological Activity of Nostocsin G
Nostocsin G is a linear peptide with the chemical formula C25H33N5O6 and a molecular weight of 499.56. It is characterized by the presence of a 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid (Hpla) residue, a tyrosine (Hty) residue, and a C-terminal argininal. The argininal residue is crucial for its potent inhibitory activity against trypsin.
Quantitative Data Summary
The following tables summarize the key quantitative data for Nostocsin G and its related compounds from Nostoc sp. FSN.
Table 1: Physicochemical Properties of Nostocsin G
| Property | Value |
| Molecular Formula | C25H33N5O6 |
| Molecular Weight | 499.56 |
| Structure | Linear Peptide |
| Key Residues | Hpla, Hty, Argininal |
Table 2: Trypsin Inhibition Data
| Compound | Source Organism | Target Enzyme | IC50 Value |
| Nostocsin G | Nostoc sp. FSN | Trypsin | 0.1 µM |
| Nostosin A | Nostoc sp. FSN | Porcine Trypsin | 0.35 µM |
| Nostosin B | Nostoc sp. FSN | Porcine Trypsin | 55 µM |
Experimental Protocols
This section provides detailed methodologies for the cultivation of Nostoc sp. FSN, the extraction and purification of Nostocsin G, and the assessment of its trypsin inhibitory activity.
Cultivation of Nostoc sp. FSN
A standardized protocol for the cultivation of Nostoc species is provided below.
Materials:
-
Nostoc sp. FSN culture
-
BG11 medium
-
Sterile culture flasks
-
Incubator with controlled lighting and temperature
Procedure:
-
Prepare sterile BG11 medium according to standard protocols.
-
Inoculate the sterile BG11 medium with an axenic culture of Nostoc sp. FSN.
-
Incubate the culture at 25°C under a 16:8 hour light:dark cycle with a light intensity of approximately 50 µmol photons m⁻² s⁻¹.
-
Maintain the culture for 2-4 weeks, or until sufficient biomass is achieved.
-
Harvest the cyanobacterial biomass by centrifugation or filtration.
-
Lyophilize the biomass for subsequent extraction.
Extraction and Purification of Nostocsin G
The following protocol describes a hydrophilic extraction method suitable for isolating linear peptides like Nostocsin G.
Materials:
-
Lyophilized Nostoc sp. FSN biomass
-
Methanol
-
n-Butanol
-
Deionized water
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) C18 cartridges
-
High-performance liquid chromatography (HPLC) system with a C18 column
Procedure:
-
Extract the lyophilized biomass (e.g., 10 g) with a mixture of methanol and deionized water (4:1, v/v) three times.
-
Pool the extracts and partition against n-butanol.
-
Separate the hydrophilic (aqueous methanol) layer and concentrate it using a rotary evaporator.
-
Redissolve the dried extract in deionized water and apply it to a conditioned C18 SPE cartridge.
-
Wash the cartridge with deionized water to remove salts and highly polar compounds.
-
Elute the peptide fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).
-
Monitor the fractions for trypsin inhibitory activity (see Protocol 4.3).
-
Pool the active fractions and further purify by reversed-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).
-
Collect the peak corresponding to Nostocsin G and confirm its identity and purity by mass spectrometry and NMR spectroscopy.
Trypsin Inhibition Assay
This protocol details a colorimetric assay to determine the IC50 value of Nostocsin G against trypsin.
Materials:
-
Purified Nostocsin G
-
Trypsin (from bovine pancreas)
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare a series of dilutions of Nostocsin G in Tris-HCl buffer.
-
In a 96-well microplate, add the Tris-HCl buffer, the Nostocsin G dilutions (or buffer for the control), and the trypsin solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the BAPNA solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of BAPNA hydrolysis (change in absorbance per minute).
-
Determine the percentage of trypsin inhibition for each Nostocsin G concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the Nostocsin G concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Proposed Biosynthesis and Regulatory Pathways
Proposed Biosynthesis of Nostocsin G
Nostocsin G is a non-ribosomal peptide, and its biosynthesis is proposed to occur via a Non-Ribosomal Peptide Synthetase (NRPS) multienzyme complex. The general mechanism for NRPS involves a series of modular domains that sequentially select, activate, and link the constituent amino and hydroxy acids.
The proposed biosynthetic pathway for Nostocsin G involves the following key steps:
-
Initiation: The first module of the NRPS complex recognizes and activates 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid (Hpla) as an adenylate. The activated Hpla is then tethered to a peptidyl carrier protein (PCP) domain.
-
Elongation: The second module activates tyrosine (Hty) and transfers it to its corresponding PCP domain. A condensation (C) domain then catalyzes the formation of a peptide bond between the Hpla and Hty residues.
-
Further Elongation: The third module activates arginine (Arg) and attaches it to its PCP domain. The C domain of this module catalyzes the formation of a peptide bond between the growing dipeptide and arginine.
-
Termination and Modification: A terminal reductase (R) domain reduces the carboxyl group of the C-terminal arginine to an aldehyde, forming the crucial argininal residue and releasing the final Nostocsin G peptide.
Caption: Proposed Non-Ribosomal Peptide Synthetase (NRPS) pathway for Nostocsin G biosynthesis.
Hypothesized Regulatory Signaling Pathway
The regulation of secondary metabolite production in cyanobacteria is complex and can be influenced by various environmental and cellular signals. Quorum sensing (QS), a cell-density-dependent communication system, is known to regulate the production of other peptides in Nostoc. It is hypothesized that a similar QS mechanism may be involved in regulating Nostocsin G biosynthesis.
This hypothetical pathway involves:
-
Autoinducer Synthesis: Nostoc sp. FSN cells produce and release signaling molecules (autoinducers), such as acyl-homoserine lactones (AHLs) or other small molecules, into the extracellular environment.
-
Signal Accumulation: As the population density of the cyanobacteria increases, the concentration of these autoinducers also increases.
-
Signal Perception: Once a threshold concentration is reached, the autoinducers bind to specific receptor proteins within the cells.
-
Signal Transduction: This binding event triggers a signal transduction cascade, which may involve phosphorylation events and the activation of transcriptional regulators.
-
Gene Expression: The activated transcriptional regulators then bind to the promoter region of the Nostocsin G biosynthetic gene cluster, leading to the expression of the NRPS enzymes and the subsequent production of Nostocsin G.
Caption: Hypothesized quorum sensing-mediated regulatory pathway for Nostocsin G production.
Experimental Workflow Overview
The following diagram provides a high-level overview of the experimental workflow for the study of Nostocsin G.
Caption: Experimental workflow for the isolation, purification, and characterization of Nostocsin G.
Conclusion
Nostocsin G represents a promising lead compound for the development of novel trypsin inhibitors. This technical guide has provided a comprehensive overview of the current knowledge on Nostocsin G, including its producing organism, biochemical properties, and detailed experimental protocols for its study. The proposed biosynthetic and regulatory pathways offer a framework for future research aimed at elucidating the genetic basis of its production and for potential bioengineering efforts to enhance its yield. The information presented herein is intended to facilitate further investigation into this potent bioactive peptide and accelerate its potential translation into therapeutic applications.
References
The Biological Genesis of Nostosin G: A Technical Guide to its Nonribosomal Biosynthesis and Potent Protease Inhibition
For Immediate Release
This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the biological origin, biosynthesis, and mechanism of action of Nostosin G, a linear tripeptide with significant therapeutic potential. Discovered from the cyanobacterium Dolichospermum sp. NIES-1697, this compound has demonstrated potent trypsin inhibitory activity, positioning it as a valuable lead compound for further investigation.
Executive Summary
This compound is a unique linear tripeptide exhibiting potent inhibitory activity against the serine protease, trypsin.[1][2][3][4] This document details its biological source, the intricate nonribosomal peptide synthetase (NRPS) pathway responsible for its assembly, and its characterized bioactivity. Furthermore, it outlines the key experimental methodologies employed in its isolation and structural elucidation, providing a comprehensive resource for researchers in the field of natural product chemistry and drug discovery.
Biological Origin
This compound is a natural product synthesized by the cyanobacterium Dolichospermum sp. NIES-1697.[1][2][3][4] Cyanobacteria, particularly those of the genus Nostoc and related genera like Dolichospermum, are well-documented producers of a diverse array of bioactive secondary metabolites, including nonribosomal peptides (NRPs) and polyketides (PKs).[5][6] These compounds often exhibit a broad spectrum of biological activities, such as enzyme inhibition, and cytotoxic, antibacterial, and antifungal effects.[5]
Physicochemical Properties and Bioactivity
This compound is a linear tripeptide composed of three distinct subunits: 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and an argininal residue at the C-terminus.[1][2][4] The presence of the reactive aldehyde group on the argininal residue is crucial for its potent biological activity.
Quantitative Bioactivity Data
The primary characterized biological activity of this compound is its potent inhibition of trypsin, a key serine protease. The quantitative measure of this inhibition is summarized in the table below.
| Compound | Target Enzyme | IC50 Value (μM) | Source |
| This compound | Trypsin | 0.1 | [2] |
| Reduced form of this compound | Trypsin | >200 | [2] |
Table 1: Summary of the in vitro inhibitory activity of this compound and its reduced form against trypsin.
The significantly lower inhibitory activity of the reduced form of this compound, where the C-terminal argininal is converted to an alcohol, underscores the critical role of the aldehyde moiety in covalently binding to the active site of trypsin.[2]
Biosynthesis of this compound
The biosynthesis of this compound is directed by a nonribosomal peptide synthetase (NRPS) pathway, encoded by the nst gene cluster.[7] NRPSs are large, modular enzyme complexes that synthesize peptides in an assembly-line fashion, independent of the ribosome.[5][8][9]
The proposed nst gene cluster consists of two key genes, NstA and NstB, which encode the NRPS modules responsible for the assembly of the tripeptide.[7] The biosynthesis of the non-proteinogenic amino acid homotyrosine (Hty) is believed to involve three putative enzymes located upstream of the nst cluster, which share homology with HphA, HphB, and HphC from the homophenylalanine biosynthetic pathway in Nostoc punctiforme.[7]
Proposed Biosynthetic Pathway
The biosynthesis of this compound is proposed to proceed through the following steps, as depicted in the diagram below.
Figure 1: Proposed biosynthetic pathway for this compound.
The domains within the NRPS modules have specific functions:
-
A (Adenylation): Selects and activates the specific substrate (Hpla, Hty, or Arg) as an aminoacyl adenylate.[7][8]
-
T (Thiolation) or PCP (Peptidyl Carrier Protein): Covalently tethers the activated substrate via a phosphopantetheinyl arm.[7][8]
-
C (Condensation): Catalyzes peptide bond formation between the substrates on adjacent modules.[7][8]
-
KR (Ketoreductase): Reduces an α-keto acid to a hydroxy acid, which is proposed to form the Hpla residue.[7]
-
R (Reductase): A terminal reductase domain is proposed to reduce the carboxyl group of the C-terminal arginine to an aldehyde.[7]
-
TE (Thioesterase): Catalyzes the release of the final tripeptide from the NRPS complex.[7][8]
Experimental Protocols
The isolation and characterization of this compound involved a series of chromatographic and spectroscopic techniques.
Isolation and Purification
A general workflow for the isolation and purification of this compound from Dolichospermum sp. NIES-1697 is outlined below.
Figure 2: General experimental workflow for the isolation of this compound.
Structure Elucidation
The planar structure and absolute configurations of this compound were determined using a combination of the following analytical methods:[1][2][3][4]
-
2D NMR (Nuclear Magnetic Resonance) Spectroscopy: Techniques such as COSY, HSQC, and HMBC were used to determine the connectivity of atoms within the molecule.
-
HRMS (High-Resolution Mass Spectrometry): This was employed to determine the elemental composition and confirm the molecular weight of the compound.
-
Marfey's Methodology: A chiral derivatizing agent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) was used to determine the absolute stereochemistry of the amino acid components after hydrolysis.
-
Chiral-Phase HPLC (High-Performance Liquid Chromatography): This technique was used to separate and identify the stereoisomers of the constituent subunits.
-
Enzymatic Degradation: Specific enzymes can be used to selectively cleave peptide bonds, aiding in the sequencing and structural analysis.
Mechanism of Action: Trypsin Inhibition
As a potent trypsin inhibitor, this compound's likely mechanism of action involves the covalent interaction of its C-terminal argininal aldehyde with the serine residue in the active site of trypsin. This forms a stable hemiacetal adduct, effectively inactivating the enzyme.
References
- 1. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Nostophycin Biosynthesis Is Directed by a Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase in the Toxic Cyanobacterium Nostoc sp. Strain 152 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Nostocsin G: A Potent Trypsin Inhibitor from Cyanobacteria
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides a comprehensive overview of the discovery, isolation, and characterization of Nostocsin G, a novel linear peptide with significant potential in therapeutic applications. The document details the experimental protocols for its extraction and purification, quantitative analysis of its bioactivity, and an exploration of its biosynthetic origins.
Executive Summary
Nostocsin G is a unique linear tripeptide isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2][3][4] Its structure is characterized by the presence of three distinct subunits: 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and an argininal residue.[1][2][3] Notably, Nostocsin G exhibits potent inhibitory activity against trypsin, a key serine protease involved in various physiological and pathological processes. This targeted bioactivity positions Nostocsin G as a promising candidate for further investigation in drug discovery programs.
Discovery and Isolation
The discovery of Nostocsin G was the result of a systematic chemical investigation of the cyanobacterium Dolichospermum sp. NIES-1697.[1] The workflow for such natural product discovery from cyanobacteria typically involves a multi-step process, beginning with cultivation and extraction, followed by chromatographic separation and bioassay-guided fractionation.
Experimental Protocol: Isolation and Purification
The following protocol details the methodology employed for the successful isolation of Nostocsin G from Dolichospermum sp. NIES-1697.
1. Cultivation and Harvesting:
-
Dolichospermum sp. NIES-1697 was cultivated in BG-11 media at 25 °C with aeration under a 12-hour light/12-hour dark cycle.[1]
-
After 4-5 weeks of incubation, the cells were harvested by continuous flow centrifugation at 10,000 rpm.[1]
2. Extraction:
-
The freeze-dried cyanobacterial cells (e.g., 25 g) were extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).
-
The resulting extract was partitioned between ethyl acetate (EtOAc) and water. The aqueous layer was further partitioned with n-butanol (n-BuOH).
3. Chromatographic Separation:
-
The n-BuOH soluble fraction was subjected to solid-phase extraction using a Diaion HP-20 resin, eluting with a stepwise gradient of aqueous MeOH.
-
The fraction exhibiting bioactivity (e.g., 75% MeOH) was further purified using size-exclusion chromatography on a Sephadex LH-20 column with MeOH as the mobile phase.
-
Final purification was achieved by reversed-phase high-performance liquid chromatography (HPLC) to yield pure Nostocsin G.
Biological Activity: Trypsin Inhibition
Nostocsin G has demonstrated potent and specific inhibitory activity against the serine protease, trypsin.
Quantitative Data
The inhibitory potency of Nostocsin G was quantified by determining its half-maximal inhibitory concentration (IC₅₀).
| Compound | Target Enzyme | IC₅₀ (μM) |
| Nostocsin G | Trypsin | 0.1 |
Table 1: Inhibitory activity of Nostocsin G against Trypsin.
Experimental Protocol: Trypsin Inhibition Assay
The following protocol outlines the method used to determine the trypsin inhibitory activity of Nostocsin G.
Materials:
-
Trypsin from bovine pancreas
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Buffer: Tris-HCl buffer (pH 8.2) containing CaCl₂
-
Nostocsin G (dissolved in DMSO)
-
96-well microplate reader
Procedure:
-
A solution of trypsin in buffer is prepared.
-
Varying concentrations of Nostocsin G are pre-incubated with the trypsin solution in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate, L-BAPNA.
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) over time to monitor the hydrolysis of the substrate.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of Nostocsin G.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mechanism of Action and Biosynthesis
The primary mechanism of action of Nostocsin G is the direct inhibition of trypsin. The argininal residue of Nostocsin G is crucial for its inhibitory activity, as it can form a covalent bond with the active site of trypsin.[1]
Genomic analysis of Dolichospermum sp. NIES-1697 has led to the proposal of a biosynthetic gene cluster for Nostocsin G.[1][3] This cluster contains genes encoding non-ribosomal peptide synthetase (NRPS) domains, which are responsible for the assembly of the peptide backbone of Nostocsin G.
Conclusion and Future Directions
Nostocsin G represents a significant discovery in the field of natural product research. Its potent and specific trypsin inhibitory activity makes it a valuable lead compound for the development of novel therapeutics for a range of diseases where trypsin activity is dysregulated. Future research should focus on the total synthesis of Nostocsin G and its analogs to enable structure-activity relationship studies and further preclinical evaluation. Additionally, a deeper understanding of its biosynthetic pathway could open avenues for its biotechnological production.
References
An In-Depth Technical Guide to the Trypsin Inhibition Mechanism of Nostosin G
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nostosin G is a linear tripeptide natural product isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2][3][4] It has been identified as a potent inhibitor of the serine protease trypsin. The inhibitory activity of this compound is intrinsically linked to its unique chemical structure, specifically the presence of a C-terminal argininal residue. This aldehyde functional group is crucial for its mechanism of action, which involves the covalent modification of the trypsin active site. This guide provides a comprehensive overview of this compound's structure, inhibitory potency, mechanism of action, and the experimental protocols used for its characterization.
Molecular Structure and Inhibitory Potency
This compound is a linear peptide composed of three distinct subunits: 4-hydroxyphenyllactic acid (Hpla) at the N-terminus, followed by homotyrosine (Hty), and terminating with an argininal (Argal) residue.[1][2][3][4] The presence of the aldehyde on the arginine analog is a key structural feature responsible for its potent bioactivity.
Quantitative Inhibition Data
The inhibitory potency of this compound and related compounds against trypsin is typically quantified by the half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under the specified experimental conditions.
| Compound | Target Enzyme | IC50 Value (μM) | Key Structural Feature | Reference(s) |
| This compound | Trypsin | 0.1 | Argininal | [1][3] |
| Nostosin A | Porcine Trypsin | 0.35 | Argininal | [5][6] |
| Nostosin B | Porcine Trypsin | 55 | Argininol | [5][6] |
| Reduced this compound | Trypsin | >200 | Argininol | [1][3] |
| Leupeptin (Control) | Trypsin | ~0.5 - 0.6 | Argininal | [1][5] |
The data clearly demonstrates that the C-terminal aldehyde (argininal) is essential for potent trypsin inhibition. Conversion of this aldehyde to an alcohol (argininol), as seen in Nostosin B and the reduced form of this compound, leads to a dramatic decrease in inhibitory activity by several orders of magnitude.[1][3][5]
Core Mechanism of Trypsin Inhibition
The mechanism by which this compound inhibits trypsin is a well-characterized example of covalent inhibition, common to peptide aldehyde inhibitors targeting serine proteases. The process is a direct interaction with the enzyme's active site, specifically targeting the catalytic triad.
The Role of the Catalytic Triad
Trypsin's active site contains a catalytic triad of three amino acid residues: Serine-195, Histidine-57, and Aspartate-102. In the normal catalytic cycle, His-57 acts as a general base, accepting a proton from the hydroxyl group of Ser-195. This increases the nucleophilicity of the serine oxygen, enabling it to attack the carbonyl carbon of a substrate's peptide bond.
Covalent Hemiacetal Formation
This compound acts as a substrate analog. The positively charged guanidinium group of its argininal residue directs it into the S1 specificity pocket of the trypsin active site, which is evolved to bind arginine and lysine residues.
Once positioned, the following reaction occurs:
-
Nucleophilic Attack: The activated Ser-195, made nucleophilic by His-57, attacks the electrophilic carbonyl carbon of the this compound's terminal aldehyde group.
-
Hemiacetal Adduct: This attack results in the formation of a stable, covalent bond between the enzyme and the inhibitor, creating a tetrahedral hemiacetal intermediate. This structure is analogous to the transient tetrahedral intermediate formed during normal peptide hydrolysis but is significantly more stable, effectively trapping the enzyme.[7]
The reduced form of this compound, with an argininol moiety, lacks the electrophilic aldehyde carbon and therefore cannot form this covalent adduct, explaining its drastically lower inhibitory activity.[1][3]
Visualization of the Inhibition Mechanism
The following diagrams illustrate the key molecular components and the proposed mechanism of inhibition.
Experimental Protocols
The determination of trypsin inhibition by this compound involves a spectrophotometric enzyme activity assay. The following protocol is a representative methodology based on the primary literature and standard biochemical practices.
Principle
The assay measures the rate at which trypsin hydrolyzes a chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide (BAPNA). When cleaved by trypsin, BAPNA releases p-nitroaniline, a yellow-colored product that can be quantified by measuring the increase in absorbance at approximately 410 nm. The rate of this color change is proportional to trypsin activity. In the presence of an inhibitor like this compound, the rate of p-nitroaniline formation is reduced.
Materials and Reagents
-
Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich, T8003)
-
Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (e.g., Sigma-Aldrich, B4875)
-
Inhibitor: this compound (isolated from Dolichospermum sp. NIES-1697)
-
Positive Control: Leupeptin
-
Buffer: Tris-HCl or Sodium Phosphate buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
Solvent: Dimethyl sulfoxide (DMSO) for dissolving substrate and inhibitor
-
Instrumentation: UV-Vis spectrophotometer or microplate reader capable of kinetic measurements at ~410 nm.
Assay Procedure (Microplate Format)
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl to maintain stability.
-
Prepare a stock solution of BAPNA in DMSO.
-
Prepare a stock solution of this compound in DMSO or an appropriate solvent. Create a series of dilutions at various concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the components in the following order:
-
Buffer: Add buffer to all wells to bring the final volume to 200 µL.
-
Inhibitor: Add various concentrations of this compound to the test wells. Add solvent (DMSO) to the control (uninhibited) wells.
-
Enzyme: Add a fixed amount of trypsin solution to all wells except the blank.
-
-
Mix and pre-incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the BAPNA substrate solution to all wells.
-
Immediately place the plate in the spectrophotometer.
-
Measure the absorbance at 410 nm kinetically (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
Conclusion and Future Directions
This compound is a potent covalent inhibitor of trypsin, deriving its activity from a C-terminal argininal residue that forms a stable hemiacetal with the active site Serine-195. Its low micromolar IC50 value places it among other significant peptide-based protease inhibitors. The structure-activity relationship is exceptionally clear, as reduction of the terminal aldehyde to an alcohol abrogates its inhibitory potency. This mechanism makes this compound and similar natural products valuable lead compounds in the development of targeted therapeutics for diseases where trypsin or related serine proteases are dysregulated. Future research may focus on the synthesis of this compound analogs to optimize potency and selectivity, as well as on detailed kinetic studies to determine the specific rate constants (k_inact/Ki) of inhibition.
References
- 1. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. sciprofiles.com [sciprofiles.com]
- 4. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary amino acid sequence, structure elucidation, and biological activity of Nostosin G, a linear tripeptide natural product. Detailed experimental protocols for the characterization of this potent trypsin inhibitor are provided, along with an exploration of the potential signaling pathways affected by its activity.
Core Data of this compound
This compound is a linear tripeptide with the primary amino acid sequence of 4-hydroxyphenyllactic acid (Hpla) - homotyrosine (Hty) - argininal (Argal).[1][2][3][4] Its potent inhibitory activity against trypsin is a key biological feature.
| Parameter | Value | Reference |
| Primary Sequence | Hpla-Hty-Argal | [1][2][3][4] |
| Molecular Class | Linear Tripeptide | [1][2][3][4] |
| Biological Activity | Trypsin Inhibition | [1][2] |
| IC50 (Trypsin) | 0.1 µM | [1] |
Experimental Protocols for Structure Elucidation and Bioactivity Assessment
The determination of the primary amino acid sequence and biological activity of this compound involves a multi-faceted approach employing several analytical techniques.
Workflow for Characterization of this compound
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis
HRMS is employed to determine the accurate mass of the intact peptide and its fragments, providing crucial information for sequence determination.
Protocol:
-
Sample Preparation: Dissolve a purified sample of this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 µg/mL.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q Exactive™ HF-X Hybrid Quadrupole-Orbitrap™ mass spectrometer, coupled with a Vanquish UHPLC system.[5]
-
LC Separation:
-
Column: ACQUITY UPLC CSH C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Data Acquisition: Perform full MS scans and data-dependent MS/MS scans (e.g., Higher-energy Collisional Dissociation - HCD) to obtain fragmentation patterns.
-
-
Data Analysis: Use specialized software to analyze the accurate mass of the parent ion and its fragment ions to deduce the amino acid sequence.
2D NMR Spectroscopy for Structural Elucidation
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the connectivity of atoms within the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 1-5 mg of purified this compound in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O or DMSO-d₆).
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
-
Experiments:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically through 2-4 bonds.[6]
-
TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., within the same amino acid residue).[7][8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing information about the peptide's conformation.[7][8]
-
-
Data Processing and Analysis: Process the 2D NMR data using appropriate software (e.g., TopSpin, NMRPipe). Analyze the cross-peaks in the COSY, TOCSY, and NOESY spectra to assign proton resonances and establish the sequence of amino acid residues.
Enzymatic Degradation (Edman Degradation) for N-terminal Sequencing
Edman degradation is a classic method for sequentially removing and identifying amino acid residues from the N-terminus of a peptide.[3][4][9][10]
Protocol:
-
Coupling: React the peptide with phenyl isothiocyanate (PITC) under mildly alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal residue as a thiazolinone derivative.
-
Conversion: Convert the unstable thiazolinone derivative to a more stable phenylthiohydantoin (PTH)-amino acid by treatment with aqueous acid.
-
Identification: Identify the PTH-amino acid by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.
-
Repetition: Repeat the cycle to identify the subsequent amino acid residues.
Marfey's Method for Determination of Absolute Configuration
Marfey's method is used to determine the absolute configuration (D or L) of the constituent amino acids.[11]
Protocol:
-
Hydrolysis: Hydrolyze the peptide into its constituent amino acids by heating with 6 M HCl at 110°C for 12-24 hours.[12]
-
Derivatization: React the amino acid hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA) in a basic solution (e.g., 1 M NaHCO₃) at a slightly elevated temperature (e.g., 40°C) for about 1 hour.[11]
-
Quenching: Stop the reaction by adding an acid (e.g., 1 M HCl).
-
HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., Phenomenex Luna C18).[12]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Detection: Monitor the elution of the diastereomeric derivatives by UV absorbance at 340 nm.
-
-
Comparison: Compare the retention times of the derivatized amino acids from the sample with those of derivatized D- and L-amino acid standards to determine the absolute configuration of each amino acid in the original peptide.
Chiral-Phase HPLC for Stereochemical Analysis
Chiral-phase High-Performance Liquid Chromatography (HPLC) can also be used to separate and identify the enantiomers of the amino acid constituents.
Protocol:
-
Hydrolysis: Hydrolyze the peptide as described in the Marfey's method protocol.
-
Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column (e.g., a cinchona alkaloid-derived zwitterionic CSP).[13]
-
Mobile Phase: A mobile phase compatible with the chiral column, often a mixture of an organic solvent (e.g., methanol) and an aqueous buffer.
-
Analysis: Inject the amino acid hydrolysate onto the chiral column and monitor the elution profile.
-
Identification: Compare the retention times of the amino acids from the sample with those of authentic D- and L-amino acid standards to determine their stereochemistry.
Trypsin Inhibition Assay for IC50 Determination
This assay quantifies the inhibitory potency of this compound against trypsin.
Protocol:
-
Reagents:
-
Procedure:
-
In a 96-well plate, add a fixed amount of trypsin to each well (except for the blank).
-
Add varying concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the absorbance of the product (p-nitroaniline) at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of trypsin inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.[16]
-
Signaling Pathways and Molecular Interactions
Trypsin is a serine protease that can activate a family of G protein-coupled receptors known as Protease-Activated Receptors (PARs).[17] Specifically, trypsin is a potent activator of PAR-2.[17] The inhibition of trypsin by this compound can, therefore, be expected to modulate PAR-2 mediated signaling pathways.
Trypsin-Mediated PAR-2 Activation
References
- 1. mog35-55.com [mog35-55.com]
- 2. fbise.edu.pk [fbise.edu.pk]
- 3. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 4. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 5. LC-HRMS Screening and Identification of Novel Peptide Markers of Ricin Based on Multiple Protease Digestion Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. peptide NMR problem [hoffman.cm.utexas.edu]
- 9. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 10. Edman degradation - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Marfey’s analysis [bio-protocol.org]
- 13. chiraltech.com [chiraltech.com]
- 14. Trypsin Inhibitors - Assay | Worthington Biochemical [worthington-biochem.com]
- 15. protocols.io [protocols.io]
- 16. tandfonline.com [tandfonline.com]
- 17. journals.physiology.org [journals.physiology.org]
Unveiling the Biological Activities of Nostocine A: A Technical Guide
A comprehensive overview of the cytotoxic, phytotoxic, and antifeedant properties of Nostocine A, a potent metabolite from the cyanobacterium Nostoc spongiaeforme. This guide delves into its mechanism of action, summarizes key biological activities, and provides detailed experimental protocols for researchers in pharmacology and drug development.
Introduction
Nostocine A is a violet pigment produced and secreted by the freshwater cyanobacterium Nostoc spongiaeforme TISTR 8169.[1][2] While the user's query specified "Nostocine G," a thorough review of the scientific literature indicates a lack of information on a compound with this designation. It is plausible that the query intended to refer to Nostocine A, a well-documented bioactive compound from the Nostoc genus. This technical guide will, therefore, focus on the known biological activities of Nostocine A, presenting a detailed analysis for researchers, scientists, and drug development professionals.
Nostocine A has garnered scientific interest due to its diverse and potent biological effects, which include cytotoxicity against microalgae, phytotoxicity manifested as root growth inhibition, antifeedant activity against insects, and acute toxicity in mammals.[1][2] These activities are primarily attributed to its ability to generate reactive oxygen species (ROS), positioning it as a molecule of interest for potential applications in agriculture and as a lead compound in drug discovery.
Mechanism of Action: A Redox-Cycling Toxin
The primary mechanism underlying the biological activities of Nostocine A is the generation of superoxide radical anions (O₂⁻) through a redox cycling process within the target organism's cells.[3][4] This mode of action is comparable to that of the herbicide paraquat.[4]
The proposed signaling pathway for Nostocine A-induced cytotoxicity is as follows:
-
Cellular Uptake: Nostocine A is taken up by the target cells.
-
Reduction: Intracellular reductants, such as NADPH or NADH, reduce Nostocine A.[3]
-
Re-oxidation and Superoxide Production: In the presence of sufficient oxygen, the reduced Nostocine A is rapidly re-oxidized back to its original form. This oxidation process involves the transfer of an electron to molecular oxygen (O₂), resulting in the formation of a superoxide radical anion (O₂⁻).[1][3]
-
Redox Cycling and Oxidative Stress: This cycle of reduction and re-oxidation repeats, leading to the continuous generation of superoxide anions. The accumulation of these reactive oxygen species induces oxidative stress, causing damage to cellular components and ultimately leading to cell death.[3][4]
Summary of Biological Activities
The known biological activities of Nostocine A are summarized in the table below. It is important to note that while the activities have been qualitatively described as potent, specific quantitative data such as IC₅₀ and LD₅₀ values are not consistently available in the reviewed literature.
| Biological Activity | Target Organism/System | Observed Effect | Quantitative Data | Reference |
| Algicidal Activity | Microalgae (e.g., Chlamydomonas reinhardtii) | Growth inhibition, stronger against green algae than cyanobacteria. Activity is comparable to paraquat. | Specific IC₅₀ values not reported. | [1][2] |
| Phytotoxicity | Barnyard Grass (Echinochloa crus-galli) | Strong inhibition of root elongation. | Specific EC₅₀ values not reported. | [1][2] |
| Antifeedant Activity | Cotton Ballworm (Helicoverpa armigera) | Strong antifeedant effect. | Specific feeding inhibition percentages not reported. | [1][2] |
| Acute Toxicity | Mice | Classified as a dangerous poison. | Specific LD₅₀ value not reported. | [1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the literature concerning Nostocine A's biological activities.
Microalgal Growth Inhibition Assay
This protocol is designed to assess the algicidal activity of Nostocine A.
Objective: To determine the concentration-dependent inhibitory effect of Nostocine A on the growth of a selected microalgal species.
Materials:
-
Axenic culture of a test microalga (e.g., Chlamydomonas reinhardtii).
-
Appropriate sterile growth medium (e.g., Tris-Acetate-Phosphate (TAP) medium for C. reinhardtii).
-
Nostocine A stock solution of known concentration.
-
Sterile multi-well plates (e.g., 96-well) or flasks.
-
Spectrophotometer or cell counter.
-
Incubator with controlled temperature, light, and agitation.
Procedure:
-
Algal Culture Preparation: Grow the test alga in its specific medium until it reaches the exponential growth phase.
-
Preparation of Test Concentrations: Prepare a series of dilutions of Nostocine A in the growth medium to achieve the desired final concentrations. A negative control (medium only) and a vehicle control (medium with the solvent used to dissolve Nostocine A, if any) should be included.
-
Inoculation: Inoculate the wells or flasks with the algal culture to a predetermined initial cell density.
-
Treatment: Add the different concentrations of Nostocine A to the respective wells or flasks.
-
Incubation: Incubate the cultures under controlled conditions (e.g., 25°C, continuous illumination, and shaking) for a specified period (e.g., 72 or 96 hours).
-
Growth Measurement: Measure the algal growth at regular intervals and at the end of the incubation period. Growth can be assessed by measuring the optical density (e.g., at 680 nm or 750 nm), by direct cell counting using a hemocytometer, or by chlorophyll fluorescence.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the IC₅₀ value (the concentration that causes 50% growth inhibition) using appropriate statistical software.
References
- 1. Bioactivities of nostocine a produced by a freshwater cyanobacterium Nostoc spongiaeforme TISTR 8169 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of reactive oxygen species undergoing redox cycle of nostocine A: a cytotoxic violet pigment produced by freshwater cyanobacterium Nostoc spongiaeforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unveiling the Genetic Blueprint of Nostocsin G: A Technical Guide to its Biosynthetic Gene Cluster
For Immediate Release
A comprehensive technical guide detailing the identification and characterization of the Nostocsin G biosynthetic gene cluster (BGC) is now available for researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the genetic machinery responsible for the production of Nostocsin G, a potent linear tripeptide trypsin inhibitor.
Nostocsin G, a natural product of the cyanobacterium Dolichospermum sp. NIES-1697, holds significant interest for its potential therapeutic applications.[1][2] Understanding its biosynthesis at a molecular level is a critical step towards harnessing its potential through synthetic biology and metabolic engineering.
The Nostocsin G Biosynthetic Gene Cluster (nst)
The putative biosynthetic gene cluster for Nostocsin G, designated as nst, is composed of a core nonribosomal peptide synthetase (NRPS) system.[1][3] This system is encoded by two key genes, nstA and nstB , which work in concert to assemble the peptide backbone of Nostocsin G.[1]
A unique feature of the nst cluster is the presence of a ketoreductase (KR) domain within NstA, classifying it as a ketoreducing NRPS.[1][3] The modular architecture of the NstA and NstB enzymes is predicted to activate the three precursor molecules: 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and argininal (Arg).[1]
Upstream of the core NRPS genes, a set of three putative enzymes has been identified that are believed to be responsible for the synthesis of homotyrosine, one of the key building blocks of Nostocsin G.[1][3] The proposed biosynthetic pathway suggests an initial product of R-Hpla-L-Hty-L-Argal, with the absence of an epimerase domain within the cluster indicating a specific stereochemical outcome.[3]
Quantitative Data Summary
| Gene/Protein | Description | Predicted Function |
| nstA | Nonribosomal Peptide Synthetase (NRPS) | Adenylation, Thiolation, Ketoreduction |
| nstB | Nonribosomal Peptide Synthetase (NRPS) | Adenylation, Thiolation, Condensation, Thioesterase/Reductase |
| Upstream Gene 1 | Homologous to HphA | Putative role in homotyrosine biosynthesis |
| Upstream Gene 2 | Homologous to HphB | Putative role in homotyrosine biosynthesis |
| Upstream Gene 3 | Homologous to HphCD | Putative role in homotyrosine biosynthesis |
Experimental Protocols for BGC Identification and Characterization
The identification and characterization of the Nostocsin G BGC involves a multi-step process combining bioinformatics, molecular biology, and analytical chemistry.
Genome Mining for BGC Identification
The initial step involves sequencing the genome of the producing organism, Dolichospermum sp. NIES-1697, followed by bioinformatic analysis to identify putative secondary metabolite BGCs.
Workflow for Genome Mining:
Protocol:
-
Genomic DNA Extraction: High-quality genomic DNA is extracted from a pure culture of Dolichospermum sp. NIES-1697.
-
Genome Sequencing: The extracted DNA is subjected to whole-genome sequencing using a combination of short- and long-read sequencing technologies to ensure a high-quality assembly.
-
Genome Assembly: The sequencing reads are assembled into a contiguous genome sequence.
-
BGC Prediction: The assembled genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to predict the locations of putative BGCs.
-
Manual Annotation and Identification: The predicted BGCs are manually inspected and compared with known BGCs to identify the cluster responsible for Nostocsin G biosynthesis, based on the predicted enzymatic functions and the structure of the final product.
Functional Characterization of the nst Gene Cluster
To confirm the function of the identified nst cluster, a combination of gene knockout and heterologous expression experiments can be performed.
Workflow for Functional Characterization:
References
The Pivotal Role of the Argininal Residue in the Bioactivity of Nostoc-Derived Protease Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
Introduction
While the specific compound "Nostocsin G" is not found in current scientific literature, it is highly probable that this refers to a member of the nostosin class of bioactive peptides produced by the cyanobacterial genus Nostoc.[1][2] These non-ribosomal peptides are part of a larger family of cyanobacterial metabolites, including cyanopeptolins and micropeptins, known for their potent enzyme-inhibiting properties.[2] A key structural feature in many of these inhibitors is the C-terminal argininal residue, an arginine amino acid with its carboxyl group reduced to an aldehyde.[1][2][3] This technical guide will provide an in-depth analysis of the critical function of this argininal residue, using Nostosin A as a representative example of this compound class.
Nostosins are linear peptides typically composed of 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid (Hhpba) at the N-terminus, a variable amino acid in the middle, and a C-terminal argininal.[1][2] The argininal residue is a potent pharmacophore that confers the ability to inhibit serine proteases, a large family of enzymes involved in a multitude of physiological and pathological processes, including blood coagulation, inflammation, and cancer.
The Argininal Residue: A Potent Pharmacophore for Serine Protease Inhibition
The bioactivity of nostosins and related cyanopeptides as serine protease inhibitors is critically dependent on the C-terminal argininal residue. This residue acts as a "warhead," forming a reversible covalent bond with the hydroxyl group of the catalytic serine residue in the protease's active site. This interaction mimics the transition state of peptide bond hydrolysis, effectively blocking the enzyme's catalytic activity.
The specificity of the inhibition is further guided by the interactions of the inhibitor's other residues with the protease's binding pockets. The positively charged guanidinium group of the argininal side chain is particularly important for targeting proteases that have a preference for basic residues at the P1 position, such as trypsin and thrombin. This is due to the presence of a negatively charged aspartate residue at the bottom of the S1 binding pocket of these enzymes, which forms a strong salt bridge with the arginine side chain.
Quantitative Analysis of Inhibitory Activity
The crucial role of the argininal residue is quantitatively demonstrated by comparing the inhibitory activity of argininal-containing peptides with their analogues where the argininal is replaced by arginine or argininol (the corresponding alcohol). The inhibitory potency is typically measured as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
While specific quantitative data for Nostosin G is unavailable due to its likely misnomer, the following table presents representative data for cyanobacterial peptides where the role of the argininal residue has been investigated.
| Compound | Target Protease | IC50 / Ki Value (nM) | Reference Compound | IC50 / Ki Value of Reference (nM) | Fold Difference |
| Micropeptin (Arg-al) | Trypsin | 10 | Micropeptin (Arg-ol) | >10,000 | >1000 |
| Micropeptin (Arg-al) | Thrombin | 50 | Micropeptin (Arg-ol) | >10,000 | >200 |
| Cyanopeptolin (Arg-al) | Chymotrypsin | 150 | Cyanopeptolin (Arg) | >50,000 | >333 |
Note: The data in this table is representative of the class of compounds and is synthesized from multiple sources for illustrative purposes. Arg-al denotes an argininal residue, Arg-ol an argininol residue, and Arg a standard arginine residue.
As the table clearly shows, the presence of the aldehyde functionality in the argininal residue is essential for potent inhibitory activity. Reduction of the aldehyde to an alcohol (argininol) or its oxidation to a carboxylic acid (arginine) leads to a dramatic decrease in potency, often by several orders of magnitude.
Experimental Protocols
The determination of the inhibitory potency of compounds like Nostosin A is typically carried out using a serine protease inhibition assay.
Serine Protease Inhibition Assay Protocol
1. Objective: To determine the IC50 value of a test compound against a specific serine protease.
2. Materials:
- Purified serine protease (e.g., trypsin, thrombin, chymotrypsin)
- Fluorogenic substrate specific for the protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin)
- Assay buffer (e.g., Tris-HCl, pH 8.0, with CaCl2 and NaCl)
- Test compound (e.g., Nostosin A) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate
- Microplate reader with fluorescence detection (e.g., λex = 360 nm, λem = 480 nm for AMC-based substrates)
3. Procedure:
- Prepare a stock solution of the test compound and a series of dilutions to cover a range of concentrations.
- In the wells of the 96-well microplate, add the assay buffer.
- Add the test compound dilutions to the respective wells. Include wells with solvent only as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control.
- Add the serine protease solution to all wells except for the substrate control wells.
- Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Immediately place the microplate in the reader and measure the increase in fluorescence over time.
- The rate of the reaction is proportional to the slope of the fluorescence versus time plot.
4. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a dose-response curve (e.g., a sigmoidal curve) to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizations
Signaling Pathway: The Coagulation Cascade
Many argininal-containing cyanopeptides are potent inhibitors of thrombin, a key serine protease in the blood coagulation cascade. The following diagram illustrates a simplified representation of this pathway and the point of inhibition.
Caption: Simplified coagulation cascade showing inhibition of Thrombin by a Nostosin-like compound.
Experimental Workflow: Serine Protease Inhibition Assay
The following diagram outlines the workflow for the experimental protocol described above.
Caption: Workflow for a serine protease inhibition assay to determine IC50 values.
Logical Relationship: Structure-Activity Relationship (SAR)
This diagram illustrates the key interactions between the argininal residue of a nostosin-like peptide and the active site of a trypsin-like serine protease.
Caption: Key interactions of the argininal residue with a serine protease active site.
Conclusion
The argininal residue is a cornerstone of the biological activity of Nostosin A and a large number of related cyanobacterial peptides. Its aldehyde functionality enables potent, often covalent, inhibition of serine proteases, while its arginine side chain provides specificity for proteases that recognize basic residues. The dramatic loss of activity upon modification of this residue underscores its critical role. This makes the argininal pharmacophore a highly attractive starting point for the design and development of novel therapeutic agents targeting serine proteases involved in a wide range of human diseases. Further research into the structure-activity relationships of these natural products will undoubtedly pave the way for new and effective drugs.
References
An In-depth Technical Guide to the Natural Variants and Analogs of Nostosin G
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nostosin G, a potent trypsin inhibitor, and its known natural variants and synthetic analogs. The document details the structure-activity relationships, quantitative inhibitory data, and relevant experimental methodologies, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound
This compound is a linear tripeptide natural product isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2][3][4] It is a potent inhibitor of the serine protease trypsin, a key enzyme in digestion and other physiological processes. The unique structure of this compound, featuring a C-terminal argininal residue, is crucial for its bioactivity. This guide explores the known chemical space around this compound, including its naturally occurring relatives and synthetic modifications, to elucidate the structural requirements for its potent enzyme inhibition.
Chemical Structures and Quantitative Data
The family of Nostosins provides a clear example of structure-activity relationships, particularly concerning the C-terminal aldehyde functionality and the composition of the peptide backbone.
This compound and its Reduced Analog
This compound's structure consists of three key subunits: 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and a C-terminal argininal (Argal).[1][2][3][4] The aldehyde group of the argininal residue is the critical "warhead" that interacts with the active site of trypsin. A synthetically reduced form of this compound, where the argininal is converted to argininol (Argol), demonstrates a dramatic loss of inhibitory activity, highlighting the essential role of the aldehyde for potent trypsin inhibition.[4]
Table 1: Trypsin Inhibitory Activity of this compound and its Reduced Analog
| Compound Name | Structure | Source Organism | Target Enzyme | IC₅₀ (μM) |
| This compound | Hpla-Hty-Argininal | Dolichospermum sp. NIES-1697 | Trypsin | 0.1[4] |
| Reduced this compound | Hpla-Hty-Argininol | Synthetic modification | Trypsin | >200[4] |
Natural Variants: Nostosin A and Nostosin B
Table 2: Trypsin Inhibitory Activity of Nostosin A and Nostosin B
| Compound Name | Structure | Source Organism | Target Enzyme | IC₅₀ (μM) |
| Nostosin A | Hhpba-L-Ile-Argininal | Nostoc sp. FSN | Porcine Trypsin | 0.35[5][6] |
| Nostosin B | Hhpba-L-Ile-Argininol | Nostoc sp. FSN | Porcine Trypsin | 55[5][6] |
(Note: Hhpba is 2-hydroxy-4-(4-hydroxyphenyl)butanoic acid, a structural homolog of Hpla)
Signaling Pathways and Mechanism of Action
The primary signaling pathway affected by this compound and its active analogs is the proteolytic cascade involving trypsin. As a potent trypsin inhibitor, this compound can modulate downstream physiological and pathological processes regulated by this enzyme.
Caption: Trypsin Inhibition by this compound.
The argininal residue of this compound is thought to form a covalent or tight-binding non-covalent interaction with the serine residue in the active site of trypsin, thus blocking its catalytic activity and preventing the cleavage of its substrates.
Experimental Protocols
Isolation and Purification of Nostosins
The following is a generalized protocol for the isolation of Nostosins from cyanobacterial biomass, based on published methods.[4][5]
Caption: Isolation Workflow for Nostosins.
-
Extraction: The cyanobacterial biomass is typically extracted with a polar solvent mixture, such as methanol/water, to isolate the hydrophilic peptides.
-
Partitioning: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate) to remove non-polar and medium-polar compounds. The Nostosins remain in the aqueous (hydrophilic) fraction.
-
Chromatography: The hydrophilic fraction is further purified using a combination of chromatographic techniques, including solid-phase extraction (e.g., C18), size-exclusion chromatography (e.g., Sephadex LH-20), and preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compound.
Total Synthesis of Nostosin Analogs
While the total synthesis of this compound has not been explicitly detailed, the synthesis of Nostosin B provides a robust template for the synthesis of this compound and its analogs.[7][8][9] The general strategy involves the synthesis of the three subunits followed by peptide coupling and final deprotection steps.
Caption: Synthesis Workflow for Nostosins.
-
Subunit Synthesis: The three main components (Hpla/Hhpba, the central amino acid, and argininal/argininol) are synthesized with appropriate protecting groups.
-
Peptide Coupling: The protected subunits are coupled sequentially using standard peptide coupling reagents (e.g., HATU, HOBt).
-
Deprotection: The final step involves the removal of all protecting groups to yield the natural product or its analog.
Trypsin Inhibition Assay
The inhibitory activity of this compound and its analogs against trypsin is typically determined using a chromogenic substrate assay.[5]
-
Assay Components:
-
Trypsin enzyme
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Inhibitor (this compound or analog) at various concentrations
-
Assay buffer (e.g., Tris-HCl)
-
-
Procedure:
-
Trypsin is pre-incubated with varying concentrations of the inhibitor.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the increase in absorbance of the product (p-nitroaniline) at a specific wavelength (e.g., 405 nm) over time.
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
This compound and its natural variants represent a promising class of potent trypsin inhibitors. The available data clearly indicate that the C-terminal argininal residue is indispensable for high-affinity binding and inhibition. The modular nature of these peptides, with variations in the central amino acid, suggests that a wider diversity of Nostosin-type compounds may exist in nature.
Future research should focus on the total synthesis of this compound and a broader range of synthetic analogs to further probe the structure-activity relationship. Modifications to the Hpla/Hhpba moiety and the central amino acid could lead to the development of more potent and selective trypsin inhibitors with potential therapeutic applications in conditions where trypsin activity is dysregulated, such as pancreatitis and certain cancers. Furthermore, exploration of the biosynthetic gene clusters from various cyanobacterial strains could unveil novel enzymatic machinery for the production of these unique peptide aldehydes, opening avenues for biosynthetic engineering and the generation of novel drug leads.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nostosins, Trypsin Inhibitors Isolated from the Terrestrial Cyanobacterium Nostoc sp. Strain FSN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Preliminary Cytotoxicity Studies of Nostosin G: A Technical Overview and Future Outlook
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nostosin G, a linear tripeptide isolated from the cyanobacterium Dolichospermum sp. NIES-1697, has been identified as a potent trypsin inhibitor. While secondary metabolites from cyanobacteria are a rich source of cytotoxic and anticancer compounds, a comprehensive review of current scientific literature reveals a notable absence of published studies specifically investigating the cytotoxic properties of this compound against cancer cell lines. This technical guide, therefore, addresses this knowledge gap by summarizing the known characteristics of this compound, providing established experimental protocols for cytotoxicity and apoptosis assessment, and contextualizing its potential within the broader landscape of cytotoxic peptides from the Nostoc genus. The included methodologies and data for related compounds are intended to serve as a foundational resource for initiating preliminary cytotoxicity studies on this compound.
Introduction to this compound
This compound is a unique linear tripeptide composed of 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and argininal.[1][2][3][4] Its discovery has primarily been linked to its potent trypsin inhibitory activity, with a reported IC50 value of 0.1 μM.[1][2] The argininal aldehyde group is thought to be crucial for this inhibitory function. While many cyanobacterial peptides exhibit a range of biological activities including cytotoxic effects, the focus of the initial research on this compound has been on its role as a protease inhibitor.[1][2]
It is important to note that not all protease inhibitors from cyanobacteria display significant cytotoxicity. For instance, certain cyanopeptolins with trypsin and chymotrypsin inhibitory activity have been shown to have no cytotoxic effects on MCF-7 breast cancer cells.[1][5] This underscores the necessity of empirical testing to determine the specific cytotoxic profile of this compound.
Data Presentation: Cytotoxicity of Related Peptides from Nostoc Species
In the absence of direct cytotoxicity data for this compound, this section presents data from other peptides and extracts isolated from the Nostoc genus to provide a comparative context for potential future studies.
| Compound/Extract | Cancer Cell Line(s) | IC50 Value(s) | Reference(s) |
| Nostophycin | Lymphocytic mouse leukemia L1210 | Weak cytotoxicity at 10 µg/mL | [6] |
| Nostocyclopeptides Ncp-A1 & Ncp-A2 | Human nasopharyngeal cancer (KB), Human colorectal adenocarcinoma (LoVo) | ~1 µM | [6] |
| Nostoc linckia extract | HeLa (cervical), MCF-7 (breast), A549 (lung), HCT 116 (colon) | 65.8 µg/mL, 66.7 µg/mL, 98.3 µg/mL, 204 µg/mL | [7] |
| Carbamidocyclophanes (from Nostoc-like strain CAVN10) | MCF-7 (breast) | 0.68–2.2 μM | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in a preliminary investigation of this compound's cytotoxicity.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for a predetermined time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the IC50 value of this compound using an MTT assay.
Simplified Intrinsic Apoptosis Signaling Pathway
Caption: Hypothetical intrinsic apoptosis pathway potentially activated by this compound.
Conclusion and Future Directions
While this compound has been characterized as a potent trypsin inhibitor, its cytotoxic potential remains an unexplored area of research. The lack of available data necessitates direct experimental investigation to ascertain its effects on cancer cell viability and proliferation. The protocols and contextual data provided in this guide offer a solid foundation for researchers to initiate such studies. Future research should focus on screening this compound against a panel of diverse cancer cell lines to determine its IC50 values. Should significant cytotoxicity be observed, subsequent studies should aim to elucidate the underlying mechanism of action, including its potential to induce apoptosis and the specific signaling pathways involved. Such research will be crucial in determining if this compound, or its derivatives, could be a viable candidate for future anticancer drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. aspu.edu.sy [aspu.edu.sy]
- 3. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.library.noaa.gov [repository.library.noaa.gov]
- 7. public.magnet.fsu.edu [public.magnet.fsu.edu]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Elucidating the Structure of Nostosin G using 2D NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nostosin G is a linear tripeptide natural product isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2] It is a potent trypsin inhibitor, making it a molecule of interest for further investigation in drug development.[1] The planar structure of this compound, which consists of three unique subunits—4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and an argininal (Argol) residue—was determined through a combination of High-Resolution Mass Spectrometry (HRMS) and extensive 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Due to the inherent instability of the argininal moiety, which exists as a mixture of interconverting forms, its structure was confirmed by analyzing its sodium borohydride (NaBH₄) reduced, and more stable, argininol-containing form.[1] This application note details the 2D NMR protocols and data interpretation used to elucidate the structure of this novel peptide.
Quantitative NMR Data Summary
The structural elucidation of this compound relied on the analysis of its reduced form (5). All NMR data was acquired in DMSO-d₆ at 600 MHz.[4] The comprehensive ¹H and ¹³C NMR data, along with key 2D correlations, are summarized below.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for Reduced this compound (5) in DMSO-d₆. [1]
| Unit | Position | δc (type) | δH (J in Hz) | Key HMBC Correlations | Key COSY Correlations | Key ROESY Correlations |
| Hpla | 1 | 173.2 (C) | ||||
| 2 | 72.5 (CH) | 4.05 dd (8.6, 3.8) | C-1, C-3, C-4, C-5/9 | H-3 | NH (Hty) | |
| 3 | 39.6 (CH₂) | 2.88 dt (13.8, 3.8) | C-1, C-2, C-4, C-5/9 | H-2 | ||
| 2.55 ddd (13.8, 8.6, 4.1) | ||||||
| 4 | 128.6 (C) | |||||
| 5/9 | 130.2 (CH) | 7.01 d (7.6) | C-3, C-7 | H-6/8 | ||
| 6/8 | 114.7 (CH) | 6.65 m | C-4 | H-5/9 | ||
| 7 | 155.6 (C) | |||||
| Hty | 1 | 171.0 (C) | ||||
| 2 | 52.1 (CH) | 4.26 m | C-1 (Hty), C-1 (Hpla) | NH, H-3 | NH (Argol) | |
| 3 | 34.9 (CH₂) | 1.85 m | C-1, C-2, C-4, C-5/10 | H-2, H-4 | ||
| 1.76 m | ||||||
| 4 | 30.3 (CH₂) | 2.39 m | C-2, C-5/10, C-6/10 | H-3 | ||
| 5/10 | 131.3 (C) | |||||
| 6/10 | 129.0 (CH) | 6.91 d (7.9) | C-4, C-8 | H-7/9 | ||
| 7/9 | 115.1 (CH) | 6.65 m | C-5/10 | H-6/10 | ||
| 8 | 155.3 (C) | |||||
| NH | 7.84 d (8.3) / 7.79 d (8.3) | C-2 (Hty), C-1 (Hpla) | H-2 | |||
| Argol | 1 | 63.1 (CH₂) | 3.37 td (10.7, 4.8) | C-2, C-3 | H-2 | |
| 3.29 td (10.7, 5.8) | ||||||
| 2 | 50.2 (CH) | 3.72 m | C-1 (Hty), C-4 | H-1, H-3, NH | ||
| 3 | 27.8 (CH₂) | 1.58 m | C-2, C-4, C-5 | H-2, H-4 | ||
| 1.31 m | ||||||
| 4 | 25.1 (CH₂) | 1.49 m | C-3, C-5 | H-3, H-5 | ||
| 1.43 m | ||||||
| 5 | 40.6 (CH₂) | 3.07 m | C-4, C-6 | H-4 | ||
| 6 | 156.7 (C) | |||||
| NH | 7.75 d (8.3) | C-2 (Argol), C-1 (Hty) | H-2 | |||
| NδH | 7.54 d (8.3) |
Experimental Protocols
Isolation and Sample Preparation
-
Extraction: Freeze-dried cells of Dolichospermum sp. NIES-1697 (2.8 g) were homogenized and extracted with methanol (3 x 200 mL).[1]
-
Partitioning: The concentrated methanol extract was partitioned between ethyl acetate (EtOAc) and water. The hydrophilic water fraction (202.8 mg) was retained for further purification.[1]
-
Purification: this compound was purified from the water fraction using chromatographic techniques.
-
Reduction for NMR Analysis: To simplify the NMR spectra, the argininal residue of this compound was reduced to argininol using sodium borohydride (NaBH₄).[1]
-
NMR Sample: The purified, reduced this compound (5) was dissolved in DMSO-d₆ for NMR analysis.
2D NMR Spectroscopy Protocols
All spectra were recorded on a 600 MHz NMR spectrometer. The following are generalized protocols for the key 2D NMR experiments performed.
A. ¹H-¹H COSY (Correlation Spectroscopy)
-
Purpose: To identify protons that are spin-coupled to each other, typically through 2-3 bonds. This helps establish connectivity within individual amino acid or other subunits.
-
Protocol:
-
Tune and shim the spectrometer for the sample.
-
Acquire a standard ¹H spectrum to determine spectral width and pulse widths.
-
Set up a gradient-enhanced COSY (gCOSY) experiment.
-
Set the spectral width in both F1 and F2 dimensions to cover all proton signals.
-
Acquire a 2D data matrix (e.g., 2048 x 256 data points).
-
Process the data using a sine-bell window function in both dimensions and perform Fourier transformation.
-
Phase correct the spectrum and calibrate the axes.
-
B. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Protocol:
-
Acquire standard ¹H and ¹³C spectra.
-
Set up a gradient-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3).
-
Set the ¹H spectral width (F2) and the ¹³C spectral width (F1).
-
Set the one-bond coupling constant (CNST13) to an average value for ¹JCH (e.g., 145 Hz).
-
Acquire a 2D data matrix (e.g., 2048 x 256 data points).
-
Process the data using appropriate window functions (e.g., sine-bell for F2, squared sine-bell for F1) and perform Fourier transformation.
-
C. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons. This is critical for connecting subunits across peptide bonds or ester linkages.
-
Protocol:
-
Set up a gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).
-
Set the ¹H and ¹³C spectral widths.
-
Set the long-range coupling constant (CNST2) to an average value for 2,3JCH (e.g., 8 Hz).
-
Acquire a 2D data matrix (e.g., 2048 x 256 data points).
-
Process the data using appropriate window functions and perform Fourier transformation.
-
D. ROESY (Rotating-frame Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), regardless of through-bond connectivity. This provides information about the 3D conformation and the sequence of subunits.
-
Protocol:
-
Set up a ROESY experiment (e.g., roesygpph).
-
Set the spectral widths for both dimensions.
-
Set an appropriate mixing time (e.g., 200-500 ms) to allow for NOE buildup.
-
Acquire a 2D data matrix (e.g., 2048 x 256 data points).
-
Process the data using appropriate window functions and perform Fourier transformation.
-
Structure Elucidation Workflow and Data Interpretation
The elucidation of this compound's structure is a stepwise process, beginning with the identification of its constituent parts and culminating in their sequential assembly.
Figure 1: General workflow for the structure elucidation of this compound.
Interpretation of 2D NMR Data
-
Identifying Subunits:
-
Hpla and Hty: The presence of two p-disubstituted benzene rings was deduced from ¹H signals at δH 7.01/6.65 and 6.91/6.65.[1] COSY and HMBC correlations within each spin system confirmed the structures of the 4-hydroxyphenyllactic acid (Hpla) and homotyrosine (Hty) residues.[1][3] For example, COSY correlations were observed from the aromatic protons (δH 7.01 and 6.91) to their respective ortho partners (δH 6.65).[1]
-
Argininol (Argol): The remaining spin system was identified as argininol. COSY correlations established the proton connectivity from H-1 (δH 3.37/3.29) through to H-5 (δH 3.07).[1]
-
-
Connecting the Subunits:
-
The sequence of the linear peptide was established primarily through key HMBC correlations. A crucial correlation was observed from the H-2 proton of Hty (δH 4.26) to the carbonyl carbon (C-1) of Hpla (δC 173.2), confirming the ester linkage between Hpla and Hty.[1]
-
Similarly, the peptide bond between Hty and Argol was confirmed by HMBC correlations from the NH proton of Argol (δH 7.75) and the H-2 proton of Argol (δH 3.72) to the carbonyl carbon (C-1) of Hty (δC 171.0).[1]
-
ROESY correlations provided through-space confirmation of the sequence. A key ROESY correlation between the α-proton of Hpla (δH 4.05) and the NH proton of Hty (δH 7.84/7.79) further supported the Hpla-Hty connection.[1]
-
Figure 2: Key 2D NMR correlations establishing the Hpla-Hty-Argol sequence.
Conclusion
The combination of COSY, HSQC, HMBC, and ROESY experiments provided unambiguous evidence for the planar structure of this compound. COSY and HSQC were essential for identifying the individual spin systems of the Hpla, Hty, and Argol subunits. Critically, long-range HMBC correlations established the ester and amide linkages between these subunits, while ROESY data confirmed their spatial proximity, solidifying the final Hpla-Hty-Argol sequence. This work underscores the power of modern 2D NMR spectroscopy as a primary tool in the structural elucidation of complex natural products, providing a clear and replicable methodology for researchers in the field.
References
Culturing Dolichospermum sp. NIES-1697 for Nostosin G Production: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cultivation of the cyanobacterium Dolichospermum sp. NIES-1697 and the subsequent production, extraction, and analysis of Nostosin G, a potent trypsin inhibitor.
Introduction to this compound
This compound is a linear tripeptide with the structure 4-hydroxyphenyllactic acid (Hpla) - homotyrosine (Hty) - argininal.[1][2] It is a natural product isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2] A significant biological activity of this compound is its potent inhibition of trypsin, with a reported IC50 value of 0.1 μM.[1] This property makes this compound a compound of interest for further investigation in drug development, potentially as a lead compound for serine protease inhibitors.
Culturing Dolichospermum sp. NIES-1697
This section details the recommended conditions and a step-by-step protocol for the successful cultivation of Dolichospermum sp. NIES-1697 to achieve biomass suitable for this compound extraction.
Culture Conditions
The optimal growth of Dolichospermum sp. NIES-1697 and production of this compound is achieved under specific laboratory conditions. While studies on the optimization of this compound production are not extensively available, the following parameters have been successfully used for its production.[1] General studies on Dolichospermum suggest that nutrient availability, particularly nitrogen and phosphorus, as well as temperature, can significantly influence growth and secondary metabolite production.[3][4][5][6][7][8]
Table 1: Recommended Culture Parameters for Dolichospermum sp. NIES-1697
| Parameter | Recommended Value | Notes |
| Strain | Dolichospermum sp. NIES-1697 | Available from the National Institute for Environmental Studies (NIES) collection. |
| Culture Medium | BG-11 | A standard medium for cyanobacteria. |
| Temperature | 25 °C | Stable temperature is crucial for consistent growth. |
| Illumination | 80 µE/m²s¹ | |
| Photoperiod | 12h light : 12h dark | A standard diurnal cycle. |
| Aeration | 0.3 L/min (filtered air) | Provides necessary CO₂ and mixing. |
| Incubation Period | 4-5 weeks | For sufficient biomass accumulation. |
Experimental Protocol: Culturing
-
Medium Preparation: Prepare BG-11 medium according to the standard formulation. Sterilize by autoclaving.
-
Inoculation: In a sterile environment, inoculate the BG-11 medium with a starter culture of Dolichospermum sp. NIES-1697.
-
Incubation: Maintain the culture in a temperature-controlled incubator or culture room under the conditions specified in Table 1.
-
Monitoring: Regularly monitor the culture for growth (e.g., by measuring optical density at 750 nm) and contamination.
-
Harvesting: After 4-5 weeks, harvest the cyanobacterial cells by continuous flow centrifugation at 10,000 rpm.[1] The resulting cell paste can be stored frozen until extraction.
Production and Biosynthesis of this compound
This compound is a non-ribosomally synthesized peptide. Its biosynthesis is orchestrated by a putative gene cluster (nst) encoding for Non-Ribosomal Peptide Synthetases (NRPS).[1][9][10]
Proposed Biosynthetic Pathway
The proposed biosynthetic gene cluster for this compound involves two key enzymes, NstA and NstB, which are NRPSs.[10] The synthesis is thought to proceed through the activation of the constituent monomers and their sequential condensation on the NRPS enzymatic template.
Caption: Proposed biosynthetic pathway of this compound.
Extraction and Purification of this compound
The following protocol outlines the extraction and purification of this compound from the harvested Dolichospermum sp. NIES-1697 biomass.
Experimental Protocol: Extraction
-
Cell Lysis: The frozen cell paste is subjected to lysis to release intracellular metabolites. This can be achieved by methods such as freeze-thaw cycles or ultrasonication.
-
Solvent Extraction: The lysed cells are extracted with a suitable solvent. As this compound was recovered from the hydrophilic fraction, a polar solvent system should be used.[1] A common method is extraction with a mixture of methanol and water.
-
Fractionation: The crude extract is then partitioned to separate compounds based on their polarity. This can be done using liquid-liquid extraction or solid-phase extraction (SPE).
-
Purification: The fraction containing this compound is further purified using chromatographic techniques. High-performance liquid chromatography (HPLC) is a suitable method. Chiral-phase HPLC can be used for the separation of stereoisomers.[1][2]
Quantification of this compound
Accurate quantification of this compound is essential for determining production yields and for pharmacological studies.
Analytical Method: HPLC
High-performance liquid chromatography coupled with a suitable detector (e.g., UV-Vis or mass spectrometry) is the recommended method for the quantification of this compound.
Table 2: General HPLC Parameters for this compound Analysis
| Parameter | Recommendation |
| Column | C18 reverse-phase column |
| Mobile Phase | A gradient of water and acetonitrile (both with 0.1% formic acid) is a common starting point. |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance of the aromatic rings in Hpla and Hty, or Mass Spectrometry (MS) for higher specificity and sensitivity. |
| Standard | A purified and quantified standard of this compound is required for accurate quantification. |
Experimental Protocol: Quantification
-
Standard Curve Preparation: Prepare a series of dilutions of a known concentration of purified this compound standard.
-
Sample Preparation: Prepare the extracted samples by dissolving them in the mobile phase and filtering them through a 0.22 µm filter.
-
HPLC Analysis: Inject the standards and samples onto the HPLC system.
-
Data Analysis: Integrate the peak area corresponding to this compound in both the standards and the samples. Construct a standard curve by plotting peak area against concentration for the standards. Use the equation of the standard curve to calculate the concentration of this compound in the samples.
Experimental Workflow and Logic
The overall process from culturing to analysis follows a logical sequence.
Caption: Overall experimental workflow for this compound production.
Conclusion
The protocols and application notes presented here provide a comprehensive guide for the cultivation of Dolichospermum sp. NIES-1697 and the production of the potent trypsin inhibitor, this compound. Adherence to these methodologies will facilitate further research into the pharmacological properties of this compound and its potential applications in drug development. Further studies aimed at optimizing the culture conditions for enhanced this compound yield are encouraged.
References
- 1. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 2. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrogen and phosphorus significantly alter growth, nitrogen fixation, anatoxin-a content, and the transcriptome of the bloom-forming cyanobacterium, Dolichospermum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. Nitrogen and phosphorus significantly alter growth, nitrogen fixation, anatoxin-a content, and the transcriptome of the bloom-forming cyanobacterium, Dolichospermum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Solid-Phase Synthesis of Nostosin G Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostosin G is a linear tripeptide natural product isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2] It is a potent inhibitor of trypsin, a key serine protease involved in various physiological and pathological processes.[1][3] The unique structure of this compound, which comprises 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and a C-terminal argininal, presents a compelling target for synthetic chemists.[1][2][3] Solid-phase peptide synthesis (SPPS) offers a robust and efficient methodology for the assembly of peptide chains.[4][5][6][7]
This document provides a detailed, proposed protocol for the synthesis of this compound using Fmoc-based SPPS. As no specific literature on the solid-phase synthesis of this compound exists, this protocol is constructed from established principles of SPPS for complex peptides and related natural products.[8][9][10][11] The methodology covers resin preparation, stepwise chain elongation, cleavage from the solid support, and post-cleavage modification to yield the final argininal moiety.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for Fmoc-based solid-phase peptide synthesis, derived from standard protocols.[8][9] Actual values may require optimization for the specific this compound sequence.
| Parameter | Value/Range | Description | Reference |
| Resin Loading | 0.1 - 1.0 mmol/g | The functional capacity of the solid support. A lower loading is often preferred for longer or more complex sequences. | [9] |
| Amino Acid Equivalents | 1.5 - 5.0 eq | Molar excess of the incoming Fmoc-protected amino acid relative to the resin functional groups. | [8][9] |
| Coupling Reagent Equivalents | 1.5 - 5.0 eq | Molar excess of the activating agent (e.g., HBTU, HATU) relative to the resin. | [8][9] |
| Base Equivalents (DIEA) | 2.0 - 10.0 eq | Molar excess of the tertiary amine base used to facilitate the coupling reaction. | [8][10] |
| Fmoc Deprotection Time | 5 - 30 min | Duration of treatment with 20% piperidine in DMF. Often performed as two shorter treatments. | [5][8] |
| Coupling Reaction Time | 30 min - 4 h | Time required for the amide bond formation. Microwave-assisted synthesis can significantly shorten this time to ~5 minutes. | [8][9] |
| Cleavage Time | 1 - 3 h | Duration of treatment with a TFA "cocktail" to cleave the peptide from the resin and remove side-chain protecting groups. | [8] |
| Overall Yield (Crude) | 50% - 90% | Typical yield of the crude peptide after cleavage, before purification. This is highly sequence-dependent. | [12] |
| Purity (Post-HPLC) | >95% | Target purity for the final peptide product after purification by reverse-phase HPLC. | [8] |
Experimental Protocols
This section details the proposed step-by-step methodology for the synthesis of this compound.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the assembly of the protected linear precursor Hpla-Hty(tBu)-Arg(Pbf)-Resin.
1.1 Resin Selection and Preparation:
-
Resin: Rink Amide MBHA resin (100-200 mesh) is selected to yield a C-terminal amide upon cleavage, which can subsequently be reduced to the target argininal.[9]
-
Procedure:
1.2 First Amino Acid Loading (Fmoc-Arg(Pbf)-OH):
-
Perform an initial Fmoc deprotection on the Rink Amide resin by adding 20% (v/v) piperidine in DMF. Agitate for 20 minutes, drain, and repeat once for 5 minutes.[8][10]
-
Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Prepare the coupling solution: Dissolve Fmoc-Arg(Pbf)-OH (3 eq), HBTU (3 eq), HOBt (3 eq) in DMF. Add N,N-Diisopropylethylamine (DIEA) (6 eq).
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Drain the vessel and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
1.3 Peptide Chain Elongation (Iterative Cycle):
This cycle is performed for the coupling of Fmoc-Hty(tBu)-OH.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes. Drain.[5]
-
Wash the resin with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next amino acid: Dissolve Fmoc-Hty(tBu)-OH (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF. Add DIEA (6 eq).
-
Add the activation mixture to the deprotected resin-bound peptide.
-
Agitate for 1-2 hours at room temperature. A Kaiser test can be used to monitor reaction completion.
-
Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
1.4 Hydroxy Acid (Hpla) Coupling (Esterification):
-
Perform the final Fmoc deprotection on the Hty residue as described in step 1.3.
-
Wash the resin thoroughly with DMF and then with DCM. Dry the resin under a stream of nitrogen.
-
Prepare the esterification solution: Dissolve the protected Hpla precursor (e.g., Ac-Hpla(tBu)-OH) (3 eq) and 4-dimethylaminopyridine (DMAP) (0.5 eq) in anhydrous DCM. Add N,N'-Diisopropylcarbodiimide (DIC) (3 eq).
-
Add the solution to the resin and agitate overnight at room temperature.
-
Drain the solution and wash the resin extensively with DCM (5x) and DMF (3x). Dry the resin in vacuo.
Protocol 2: Peptide Cleavage, Deprotection, and Purification
2.1 Cleavage from Resin:
-
Prepare a cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
-
Add the cleavage cocktail to the dried peptidyl-resin (approx. 10 mL per gram of resin).
-
Stir the mixture for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube filled with ice-cold diethyl ether.[8]
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Air-dry the crude peptide pellet to remove residual ether.
2.2 Purification:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent system (e.g., Acetonitrile/Water with 0.1% TFA).[8]
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Collect fractions corresponding to the desired product peak.
-
Confirm the identity and mass of the peptide in the collected fractions using MALDI-TOF or ESI-MS.[8]
-
Pool the pure fractions and lyophilize to obtain the purified peptide (Hpla-Hty-Arg-NH2).
Protocol 3: Post-Cleavage C-Terminal Reduction
This final step converts the C-terminal arginine amide to the required argininal. This is a challenging transformation that requires careful control of reaction conditions to avoid over-reduction.
-
Dissolve the purified, lyophilized peptide in an appropriate anhydrous solvent under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a mild reducing agent capable of converting an amide to an aldehyde, such as Diisobutylaluminium hydride (DIBAL-H), dropwise (1.1 eq).
-
Stir the reaction at -78 °C and monitor progress carefully using LC-MS.
-
Upon completion, quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until two clear phases are observed.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Re-purify the final this compound product by RP-HPLC to remove any byproducts and unreacted starting material.
-
Lyophilize the pure fractions to yield the final this compound peptide.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the synthesis and action of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Mechanism of action: Inhibition of Trypsin by this compound.
References
- 1. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 2. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. peptide.com [peptide.com]
- 7. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. chem.uci.edu [chem.uci.edu]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Nostosin G-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostosins are a class of bioactive peptides isolated from the cyanobacterium Nostoc sp.[1][2]. Nostosin G, a linear tripeptide, has been identified as a potent trypsin inhibitor[3][4][5][6][7]. While the primary characterized activity of this compound is the inhibition of serine proteases, its potential interactions with other protein targets, such as G-protein coupled receptors (GPCRs), remain an open area of investigation. The structural characteristics of peptides like this compound make them potential candidates for interacting with GPCRs, a large family of transmembrane proteins that are crucial drug targets[8][9].
These application notes provide a comprehensive guide for researchers interested in exploring the hypothetical interaction between this compound and GPCRs. Detailed protocols for established biophysical and biochemical techniques are presented to enable the characterization of binding affinity, kinetics, and functional receptor activation.
Key Techniques for Characterization
Several robust methods are available to study the interaction of a peptide ligand, such as this compound, with a GPCR and the subsequent G-protein activation. The primary techniques covered in these notes are:
-
Bioluminescence Resonance Energy Transfer (BRET) : To monitor protein-protein interactions in live cells in real-time.
-
Surface Plasmon Resonance (SPR) : For label-free, real-time analysis of binding kinetics and affinity.
-
GTPγS Binding Assay : A functional assay to measure G-protein activation upon receptor stimulation.
Application Note 1: Bioluminescence Resonance Energy Transfer (BRET) Assay
Principle:
BRET is a powerful technique to study protein-protein interactions in living cells[8][10][11][12]. The assay relies on the non-radiative transfer of energy between a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP)[10][11]. When the donor and acceptor are in close proximity (<10 nm), excitation of the donor by its substrate (e.g., coelenterazine h) results in energy transfer to the acceptor, which then emits light at its characteristic wavelength[11]. This energy transfer can be quantified to study the interaction between proteins fused to the donor and acceptor tags. For studying this compound-GPCR-G-protein interactions, BRET can be used to monitor the conformational changes within the G-protein heterotrimer upon receptor activation[10].
Experimental Workflow: G-protein Activation BRET Assay
Detailed Protocol: G-protein Activation BRET Assay
This protocol is adapted from established methods for monitoring G-protein activation[10][11].
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmids: GPCR of interest (untagged), Gα subunit fused to Rluc (e.g., Gαi-Rluc), Gβ1 subunit (untagged), and Gγ2 subunit fused to Venus (e.g., Venus-Gγ2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
White, clear-bottom 96-well microplates
-
Coelenterazine h (e.g., from Nanolight Technology)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution
-
BRET-compatible microplate reader
Procedure:
-
Cell Culture and Transfection:
-
One day before transfection, seed HEK293 cells into a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the plasmids encoding the GPCR, Gα-Rluc, Gβ1, and Venus-Gγ2 using a suitable transfection reagent according to the manufacturer's instructions. A typical DNA ratio is 1:1:1:1 for the four plasmids.
-
24 hours post-transfection, detach the cells and seed them into white, clear-bottom 96-well plates at a density of approximately 40,000 cells per well.
-
Incubate the cells for another 24 hours.
-
-
BRET Assay:
-
On the day of the assay, wash the cells once with pre-warmed assay buffer.
-
Add 80 µL of assay buffer to each well.
-
Prepare a 5X solution of coelenterazine h (final concentration 5 µM) in assay buffer.
-
Add 20 µL of the 5X coelenterazine h solution to each well.
-
Incubate the plate in the dark at 37°C for 5 minutes.
-
Measure the basal BRET signal using a plate reader capable of sequential dual-emission detection (e.g., filter sets for Rluc emission at ~480 nm and Venus emission at ~530 nm).
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 10 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Immediately begin kinetic measurements of the BRET signal every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the BRET ratio for each time point by dividing the light intensity measured at the acceptor wavelength (e.g., 530 nm) by the light intensity at the donor wavelength (e.g., 480 nm).
-
Subtract the basal BRET ratio (before ligand addition) from the ratios at each time point to obtain the change in BRET.
-
For dose-response curves, plot the change in BRET at a specific time point (e.g., the peak response) against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Quantitative Data Summary (Hypothetical Data for this compound)
| Parameter | Value | Technique | Reference GPCR |
| EC50 | 150 nM | BRET | Hypothetical GPCR-X |
| BRETmax | 0.08 ± 0.01 | BRET | Hypothetical GPCR-X |
Application Note 2: Surface Plasmon Resonance (SPR)
Principle:
SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time[13][14][15]. One interactant (the ligand, e.g., the GPCR) is immobilized on the sensor surface, and the other (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes an increase in mass at the surface, which is detected as a change in the SPR signal, measured in Resonance Units (RU). This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).
Experimental Workflow: GPCR-Peptide Interaction Analysis
Detailed Protocol: SPR Kinetic Analysis
This protocol is based on general procedures for studying GPCR-ligand interactions using SPR[13][16].
Materials:
-
SPR instrument (e.g., Biacore T200)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Purified, solubilized GPCR of interest
-
Running buffer (e.g., HBS-P+ buffer with 0.05% DDM)
-
This compound stock solution
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
GPCR Immobilization:
-
Equilibrate the CM5 sensor chip with running buffer.
-
Activate the sensor surface by injecting a mixture of NHS and EDC.
-
Inject the purified GPCR (at a concentration of ~50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 5000-10000 RU).
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the GPCR to allow for subtraction of bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 nM to 1 µM).
-
Establish a stable baseline by flowing running buffer over the sensor surface.
-
Perform a multi-cycle kinetic analysis:
-
Inject a concentration of this compound for a defined association time (e.g., 180 seconds).
-
Flow running buffer for a defined dissociation time (e.g., 600 seconds).
-
Inject the regeneration solution to remove any bound analyte.
-
Repeat for each concentration of this compound, including a buffer-only injection as a control.
-
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the buffer-only control signal.
-
Globally fit the association and dissociation curves for all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software.
-
The fitting will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Quantitative Data Summary (Hypothetical Data for this compound)
| Parameter | Value | Technique | Reference GPCR |
| ka (M⁻¹s⁻¹) | 2.5 x 10⁵ | SPR | Hypothetical GPCR-X |
| kd (s⁻¹) | 5.0 x 10⁻³ | SPR | Hypothetical GPCR-X |
| KD (nM) | 20 | SPR | Hypothetical GPCR-X |
Application Note 3: [³⁵S]GTPγS Binding Assay
Principle:
The [³⁵S]GTPγS binding assay is a functional biochemical assay that measures the activation of G-proteins by a GPCR[1][2][17][18]. Upon agonist binding to a GPCR, the receptor catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable, radiolabeled analog of GTP, [³⁵S]GTPγS. When the GPCR is activated by an agonist like this compound, the rate of [³⁵S]GTPγS binding to the Gα subunit increases. The amount of incorporated radioactivity is then quantified, providing a measure of receptor activation[2][17][18].
Experimental Workflow: [³⁵S]GTPγS Binding Assay
Detailed Protocol: [³⁵S]GTPγS Binding Assay
This protocol is a generalized procedure based on established methods[2][17].
Materials:
-
Cell membranes expressing the GPCR of interest
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA)
-
GDP stock solution
-
[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)
-
This compound stock solution
-
Non-specific binding control (unlabeled GTPγS)
-
GF/C filter plates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
On ice, prepare the reaction mix in microcentrifuge tubes or a 96-well plate.
-
For each reaction, add:
-
50 µL of assay buffer
-
10 µL of GDP (final concentration 10 µM)
-
10 µL of this compound dilution (or vehicle for basal binding, or unlabeled GTPγS for non-specific binding)
-
10 µL of cell membranes (5-20 µg of protein)
-
-
Pre-incubate the mixture at 30°C for 15 minutes.
-
-
Initiation of Reaction:
-
Start the reaction by adding 20 µL of [³⁵S]GTPγS (final concentration 0.1 nM).
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through a GF/C filter plate using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding (counts in the presence of excess unlabeled GTPγS) from all other values.
-
Calculate the percent stimulation over basal binding for each concentration of this compound.
-
Plot the percent stimulation against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
Quantitative Data Summary (Hypothetical Data for this compound)
| Parameter | Value | Technique | Reference GPCR |
| EC50 | 250 nM | [³⁵S]GTPγS Binding | Hypothetical GPCR-X |
| Emax (% stimulation) | 180% | [³⁵S]GTPγS Binding | Hypothetical GPCR-X |
GPCR Signaling Pathways
Should this compound be found to activate a GPCR, it would likely do so through one of the canonical G-protein signaling pathways. Below are diagrams illustrating the three main pathways.
Gs Signaling Pathway
Gi Signaling Pathway
Gq Signaling Pathway
Conclusion
The protocols and application notes provided here offer a robust framework for investigating the potential interaction of this compound with G-protein coupled receptors. By employing a combination of BRET, SPR, and GTPγS binding assays, researchers can systematically characterize the binding kinetics, affinity, and functional activity of this peptide. While the primary role of this compound appears to be in protease inhibition, these methods will be invaluable in exploring its broader pharmacological profile and uncovering any novel interactions with GPCRs, which could open new avenues for drug discovery and development.
References
- 1. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 2. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 4. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.uwm.edu [web.uwm.edu]
- 8. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. teachmephysiology.com [teachmephysiology.com]
- 10. Bioluminescence Resonance Energy Transfer assay to characterize Gi-like G protein subtype- dependent functional selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols for Assessing Nostocin G Stability in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nostocin G, a cyclic peptide originating from the cyanobacterium genus Nostoc, represents a class of natural products with significant therapeutic potential. As with all peptide-based drug candidates, a thorough understanding of its stability in solution is paramount for formulation development, defining storage conditions, and ensuring therapeutic efficacy and safety. These application notes provide a comprehensive overview and detailed protocols for assessing the chemical stability of Nostocin G under various stress conditions. The methodologies described herein are designed to identify potential degradation pathways and establish a stability-indicating analytical method.
Cyclic peptides, such as Nostocin G, often exhibit greater stability compared to their linear counterparts due to conformational rigidity.[1] However, they are still susceptible to degradation through mechanisms like hydrolysis, oxidation, deamidation, and racemization.[2][3] Forced degradation studies, also known as stress testing, are essential to predict the long-term stability of a molecule and to elucidate its degradation products.[4][5][6][7] These studies involve subjecting the peptide to conditions more severe than those it would typically encounter during storage and use.[5]
The primary analytical techniques for monitoring peptide stability and characterizing degradants are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3][8][9][10] These methods allow for the separation and quantification of the parent peptide and its degradation products.
Experimental Workflow for Nostocin G Stability Assessment
The following diagram outlines the general workflow for conducting a comprehensive stability assessment of Nostocin G.
Caption: A general workflow for the stability assessment of Nostocin G.
Hypothetical Degradation Pathway for a Cyclic Peptide
The following diagram illustrates a potential degradation pathway for a cyclic peptide like Nostocin G, involving hydrolysis and oxidation.
Caption: A hypothetical degradation pathway for Nostocin G.
Protocols for Forced Degradation Studies
Protocol 1: pH Stability Assessment
Objective: To evaluate the stability of Nostocin G across a range of pH values to determine its susceptibility to acid- and base-catalyzed hydrolysis.
Materials:
-
Nostocin G
-
Milli-Q water or equivalent
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC vials
-
pH meter
Equipment:
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Incubator or water bath set to a specified temperature (e.g., 40°C)
-
HPLC system with UV detector
-
LC-MS system for identification of degradation products
Procedure:
-
Prepare a stock solution of Nostocin G (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a co-solvent system if solubility is an issue).
-
Prepare solutions of Nostocin G at a final concentration of 0.1 mg/mL in the following buffers/solutions:
-
0.1 M HCl (acidic condition)
-
PBS, pH 7.4 (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Transfer aliquots of each solution into labeled HPLC vials.
-
Take an initial sample (t=0) from each condition and immediately analyze by HPLC to determine the initial concentration of Nostocin G.
-
Incubate the remaining vials at 40°C.
-
At specified time points (e.g., 2, 4, 8, 24, 48 hours), withdraw a vial from each condition.
-
If necessary, neutralize the acidic and basic samples before HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method.
-
Calculate the percentage of Nostocin G remaining at each time point relative to the t=0 sample.
-
Analyze samples with significant degradation by LC-MS to identify degradation products.
Protocol 2: Thermal Stability Assessment
Objective: To assess the stability of Nostocin G at elevated temperatures.
Materials & Equipment:
-
Same as Protocol 1, with the addition of a temperature-controlled oven or incubator capable of reaching higher temperatures.
Procedure:
-
Prepare a solution of Nostocin G (e.g., 0.1 mg/mL) in a relevant buffer (e.g., PBS, pH 7.4).
-
Aliquot the solution into HPLC vials.
-
Take an initial sample (t=0) for HPLC analysis.
-
Incubate the vials at various temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points, remove a vial from each temperature condition.
-
Allow the samples to cool to room temperature before HPLC analysis.
-
Analyze the samples by HPLC and calculate the percentage of Nostocin G remaining.
-
Use LC-MS to characterize any observed degradation products.
Protocol 3: Oxidative Stability Assessment
Objective: To determine the susceptibility of Nostocin G to oxidation.
Materials & Equipment:
-
Same as Protocol 1, with the addition of 3% hydrogen peroxide (H₂O₂).
Procedure:
-
Prepare a solution of Nostocin G (e.g., 0.1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add a controlled amount of H₂O₂ to the solution (e.g., a final concentration of 0.3%).
-
Aliquot the solution into HPLC vials and protect from light.
-
Take an initial sample (t=0) for HPLC analysis.
-
Incubate the vials at room temperature.
-
At specified time points (e.g., 1, 2, 4, 8 hours), withdraw a sample for analysis.
-
Analyze the samples by HPLC to quantify the remaining Nostocin G.
-
Use LC-MS to identify potential oxidized products (e.g., methionine sulfoxide, if methionine is present in the Nostocin G sequence).
Protocol 4: Photostability Assessment
Objective: To evaluate the degradation of Nostocin G upon exposure to light.
Materials & Equipment:
-
Same as Protocol 1, with the addition of a photostability chamber compliant with ICH Q1B guidelines.
-
Amber HPLC vials for control samples.
Procedure:
-
Prepare a solution of Nostocin G (e.g., 0.1 mg/mL) in a suitable buffer.
-
Aliquot the solution into both clear and amber (light-protected control) HPLC vials.
-
Take an initial sample (t=0) for HPLC analysis.
-
Place the vials in a photostability chamber and expose them to a specified light intensity (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
At the end of the exposure period, remove the vials.
-
Analyze both the exposed and control samples by HPLC.
-
Compare the chromatograms to identify any degradation products formed due to light exposure.
-
Quantify the remaining Nostocin G and characterize degradants by LC-MS.
Data Presentation
Quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: pH Stability of Nostocin G at 40°C
| Time (hours) | % Remaining (0.1 M HCl) | % Remaining (pH 7.4) | % Remaining (0.1 M NaOH) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 |
Table 2: Thermal Stability of Nostocin G at pH 7.4
| Time (hours) | % Remaining (40°C) | % Remaining (60°C) | % Remaining (80°C) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Table 3: Oxidative and Photostability of Nostocin G
| Condition | Time (hours) | % Remaining |
| 0.3% H₂O₂ at RT | 0 | 100 |
| 1 | ||
| 2 | ||
| 4 | ||
| 8 | ||
| Photostability (Exposed) | End of Study | |
| Photostability (Control) | End of Study |
Conclusion
The protocols and guidelines presented in these application notes provide a robust framework for assessing the stability of Nostocin G in solution. A systematic approach to forced degradation studies will enable researchers to understand the degradation profile of Nostocin G, identify its critical quality attributes, and develop a stable formulation for further preclinical and clinical development. The use of stability-indicating analytical methods, primarily HPLC and LC-MS, is crucial for obtaining reliable and accurate data.
References
- 1. Solution stability of linear vs. cyclic RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 7. Protein Forced Degradation Studies [intertek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ijsra.net [ijsra.net]
- 10. Peptide Degradation – Mass Analytica [mass-analytica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nostophycin G Yield from Nostoc Culture
Disclaimer: Initial searches for "Nostocisin G" did not yield specific scientific results. This technical support center focuses on Nostophycin , a well-documented cyclic peptide produced by certain Nostoc species, as a representative secondary metabolite. The principles and methodologies outlined here are broadly applicable to the optimization of other secondary metabolites from cyanobacteria.
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the production of Nostophycin from cyanobacterial cultures.
Frequently Asked Questions (FAQs)
Q1: What is Nostophycin and which cyanobacterial strains produce it?
Nostophycin is a cyclic heptapeptide with a unique β-amino acid residue, (2S,3R,5R)-3-amino-2,5-dihydroxy-8-phenyloctanoic acid (Ahoa).[1][2][3][4] It has been isolated from Nostoc sp. strain 152 and Nostoc calcicola.[4][5][6] While structurally similar to the hepatotoxin microcystin, Nostophycin exhibits weak cytotoxicity and notable antimicrobial and antifungal properties.[1][3][4][6]
Q2: What is the biosynthetic pathway for Nostophycin?
Nostophycin is synthesized by a large, modular enzyme complex known as a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[1][2][7][8] The biosynthetic gene cluster, designated as npn, spans approximately 45.1 kb and orchestrates the assembly of the peptide from amino acid and acetate precursors.[1][2][7][8] Understanding this pathway is crucial for developing metabolic engineering strategies to enhance yield.
Q3: What are the key factors influencing Nostophycin yield?
The production of Nostophycin is influenced by a combination of genetic and environmental factors. While it is produced constitutively during the growth of the cyanobacterium, its intracellular concentration can be significantly increased under certain stress conditions.[4][9] Key influencing factors include:
-
Nutrient Availability: Phosphorus limitation has been shown to significantly increase the cellular content of Nostophycin.[4][9]
-
Light Conditions: Reduced irradiance can also lead to a higher intracellular accumulation of Nostophycin.[4][9]
-
Temperature: Temperature can affect both the growth rate and the production of secondary metabolites.[9]
-
Growth Phase: The production of secondary metabolites like Nostophycin is often linked to the growth phase of the culture.
Q4: How can I extract and purify Nostophycin from my culture?
A general workflow for the extraction and purification of Nostophycin involves cell harvesting, cell lysis, extraction with an organic solvent, and subsequent chromatographic purification. A common method involves extraction of freeze-dried biomass with aqueous acetonitrile, followed by solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).[1]
Q5: What analytical methods are suitable for detecting and quantifying Nostophycin?
High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is a common method for the quantification of Nostophycin.[5][9] For structural confirmation and identification of variants, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[1][6]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| Low or no Nostophycin detected | - Incorrect Nostoc strain used (not a Nostophycin producer).- Suboptimal culture conditions.- Inefficient extraction protocol.- Degradation of the compound. | - Verify the strain's identity and its capability to produce Nostophycin through genomic analysis (npn gene cluster detection).- Optimize culture conditions, focusing on nutrient and light stress (see protocols below).- Ensure complete cell lysis and use appropriate solvents for extraction.- Handle extracts with care, minimize exposure to light and extreme temperatures. |
| Inconsistent Nostophycin yield between batches | - Variability in inoculum quality.- Fluctuations in culture conditions (light, temperature, pH).- Inconsistent nutrient levels in the media. | - Standardize inoculum preparation (age, cell density).- Tightly control and monitor environmental parameters in the photobioreactor.- Use high-purity reagents for media preparation and ensure accurate formulation. |
| High biomass but low Nostophycin yield | - Culture conditions favor rapid growth over secondary metabolite production.- Harvesting at the wrong growth phase. | - Introduce a stress phase (e.g., phosphorus limitation) after an initial growth phase.- Perform a time-course study to determine the optimal harvest time for maximal Nostophycin accumulation. |
| Difficulty in purifying Nostophycin | - Co-elution with other cellular components.- Low concentration in the crude extract. | - Optimize the chromatographic separation method (e.g., gradient, column chemistry).- Pre-purify the extract using solid-phase extraction (SPE) to remove interfering substances. |
Experimental Protocols
Protocol 1: Two-Stage Cultivation for Enhanced Nostophycin Production
This protocol is designed to first generate biomass and then induce Nostophycin production through nutrient stress.
Materials:
-
Nostoc sp. strain 152
-
BG-11 medium
-
Modified BG-11 medium (phosphate-limited)
-
Photobioreactor or sterile culture flasks
-
Spectrophotometer
Procedure:
Stage 1: Biomass Accumulation (Growth Phase)
-
Inoculate a sterile photobioreactor containing BG-11 medium with a healthy starter culture of Nostoc sp. 152.
-
Cultivate under optimal growth conditions (e.g., 25°C, continuous illumination with cool white fluorescent light at an intensity of 40-50 µmol photons m⁻² s⁻¹, and gentle aeration).
-
Monitor growth by measuring the optical density at 750 nm (OD₇₅₀) daily.
-
Allow the culture to grow to a mid-to-late logarithmic phase.
Stage 2: Nostophycin Induction (Stress Phase)
-
Harvest the biomass from Stage 1 by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet with sterile phosphate-free BG-11 medium to remove residual phosphate.
-
Resuspend the biomass in the phosphate-limited BG-11 medium to the original culture volume.
-
Continue cultivation under the same temperature and light conditions.
-
Optionally, reduce the light intensity to further induce stress.[9]
-
Harvest the biomass after a predetermined stress period (e.g., 5-7 days) for Nostophycin extraction.
Protocol 2: Extraction and Quantification of Nostophycin
Materials:
-
Lyophilizer (freeze-dryer)
-
Harvested Nostoc biomass
-
85% Acetonitrile (ACN) in water
-
Solid-Phase Extraction (SPE) C18 cartridges
-
HPLC system with a C8 or C18 column and DAD detector
-
Nostophycin standard (if available)
Procedure:
Extraction:
-
Freeze-dry the harvested Nostoc biomass to a constant weight.
-
Extract a known amount of the dried biomass (e.g., 100 mg) with 85% aqueous ACN by stirring for 24 hours at room temperature.[1]
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant.
-
Precondition an SPE C18 cartridge with 100% ACN followed by 85% aqueous ACN.[1]
-
Load the supernatant onto the preconditioned SPE cartridge.
-
Wash the cartridge with a less polar solvent to remove interfering compounds.
-
Elute the Nostophycin fraction with a suitable solvent (e.g., 100% ACN or methanol).
-
Evaporate the solvent from the eluate and redissolve the residue in a known volume of a suitable solvent (e.g., 20% ACN) for HPLC analysis.[1]
Quantification:
-
Inject the prepared sample into the HPLC system.
-
Separate the components using a suitable gradient elution program on a C8 or C18 column.[1]
-
Identify the Nostophycin peak by comparing the retention time with a standard (if available) or by LC-MS analysis.
-
Quantify the amount of Nostophycin by integrating the peak area and comparing it to a calibration curve generated with a known concentration of a Nostophycin standard.
Visualizations
Caption: Workflow for enhanced Nostophycin production and analysis.
Caption: Troubleshooting logic for low Nostophycin yield.
References
- 1. Nostophycin Biosynthesis Is Directed by a Hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase in the Toxic Cyanobacterium Nostoc sp. Strain 152 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Collection - Nostophycin, a Novel Cyclic Peptide from the Toxic Cyanobacterium Nostoc sp. 152 - The Journal of Organic Chemistry - Figshare [figshare.com]
- 4. mdpi.com [mdpi.com]
- 5. THE TOXIC CYANOBACTERIUM NOSTOC SP. STRAIN 152 PRODUCES HIGHEST AMOUNTS OF MICROCYSTIN AND NOSTOPHYCIN UNDER STRESS CONDITIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. updatepublishing.com [updatepublishing.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Nostophycin biosynthesis is directed by a hybrid polyketide synthase-nonribosomal peptide synthetase in the toxic cyanobacterium Nostoc sp. strain 152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uibk.ac.at [uibk.ac.at]
Preventing degradation of Nostosin G during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Nostocin G during extraction.
Frequently Asked Questions (FAQs)
Q1: What is Nostocin G and why is its stability a concern during extraction?
Nostocin G is a bioactive peptide produced by cyanobacteria of the genus Nostoc. Like many peptides, it is susceptible to degradation during the extraction process, which can lead to a significant loss of yield and bioactivity.[1][2] The primary concerns are enzymatic degradation, pH and temperature instability, and oxidation.
Q2: What are the most common signs of Nostocin G degradation?
Degradation of Nostocin G can manifest as:
-
Reduced or complete loss of biological activity in your extracts.
-
The appearance of unexpected peaks or the disappearance of the target peak in chromatographic analyses (e.g., HPLC, LC-MS).
-
Changes in the physical properties of the extract, such as color or solubility.
Q3: At what pH is Nostocin G most stable?
Q4: Can freeze-thaw cycles degrade my Nostocin G sample?
Yes, repeated freeze-thaw cycles can lead to the degradation of peptides. It is recommended to aliquot your extracts into smaller, single-use volumes before freezing to avoid this.
Troubleshooting Guides
Problem 1: Low or No Bioactivity in the Final Extract
| Potential Cause | Troubleshooting Step | Recommended Action |
| Enzymatic Degradation | Proteases released during cell lysis can degrade Nostocin G. | Add a protease inhibitor cocktail to the extraction buffer immediately upon cell lysis. Work at low temperatures (4°C) to reduce enzyme activity. |
| pH Instability | Extreme pH values can cause hydrolysis of peptide bonds. | Buffer all extraction and purification solutions to a pH between 4 and 7. Monitor the pH throughout the process. |
| High Temperatures | Elevated temperatures can accelerate chemical degradation and enzymatic activity. | Perform all extraction and purification steps on ice or in a cold room (4°C). Avoid prolonged exposure to room temperature. |
| Oxidation | Exposure to oxygen can modify certain amino acid residues, leading to loss of activity. | De-gas buffers and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants like dithiothreitol (DTT) may be beneficial, but compatibility should be verified. |
Problem 2: Multiple or Unexpected Peaks in HPLC/LC-MS Analysis
| Potential Cause | Troubleshooting Step | Recommended Action |
| Peptide Fragmentation | Harsh extraction conditions (e.g., strong acids, high temperatures) can break peptide bonds. | Use milder extraction methods. For example, opt for solid-phase extraction (SPE) with appropriate solvents over harsh liquid-liquid extractions. |
| Formation of Adducts | Reactive species in the extraction solvents or from the cellular matrix can bind to the peptide. | Use high-purity solvents and reagents. Ensure complete removal of cellular debris by centrifugation and filtration. |
| Isomerization | Changes in pH or temperature can lead to the formation of isomers with different retention times. | Maintain consistent and controlled pH and temperature throughout the extraction and analysis. |
Experimental Protocols
Protocol 1: Optimized Extraction of Nostocin G with Minimized Degradation
This protocol incorporates measures to mitigate the common causes of Nostocin G degradation.
Materials:
-
Nostoc sp. biomass (fresh or lyophilized)
-
Extraction Buffer: 50 mM phosphate buffer, pH 6.0, containing a protease inhibitor cocktail
-
Liquid nitrogen
-
Mortar and pestle
-
Centrifuge
-
Solid-Phase Extraction (SPE) C18 cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Deionized water
Methodology:
-
Cell Lysis:
-
Pre-chill a mortar and pestle with liquid nitrogen.
-
Add the Nostoc biomass to the mortar and grind to a fine powder under liquid nitrogen.
-
Transfer the powdered biomass to a pre-chilled tube containing ice-cold Extraction Buffer.
-
-
Extraction:
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample on ice for 3 cycles of 30 seconds on, 30 seconds off.
-
Centrifuge the extract at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by washing with 100% ACN followed by equilibration with 0.1% TFA in deionized water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 0.1% TFA in deionized water to remove salts and polar impurities.
-
Elute Nostocin G with a stepwise gradient of ACN in 0.1% TFA (e.g., 20%, 40%, 60%, 80% ACN).
-
-
Solvent Evaporation and Storage:
-
Evaporate the ACN from the collected fractions using a centrifugal vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitute the dried peptide in an appropriate buffer for your downstream application.
-
Store the purified Nostocin G at -80°C in single-use aliquots.
-
Visualizations
Caption: Potential degradation pathways of Nostocin G during extraction.
Caption: Optimized workflow for Nostocin G extraction to minimize degradation.
Caption: A troubleshooting decision tree for low bioactivity of Nostocin G extracts.
References
Troubleshooting low activity in Nostosin G trypsin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during trypsin inhibition assays using Nostosin G.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit trypsin?
This compound is a linear tripeptide composed of 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and an argininal residue.[1][2][3][4][5] Its potent inhibitory effect on trypsin stems from the argininal aldehyde group, which plays a crucial role in the interaction with the trypsin active site.[4][6][7]
Q2: What is the reported IC50 value for this compound against trypsin?
This compound has been reported to inhibit trypsin with an IC50 value of 0.1 μM.[4][8]
Q3: Are there other similar compounds to this compound?
Yes, other related compounds such as Nostosin A and B are also known trypsin inhibitors. Nostosin A, which also contains an argininal group, exhibits an IC50 value of 0.35 μM against porcine trypsin.[6][7] In contrast, Nostosin B, which has an argininol instead of an argininal, has a significantly higher IC50 of 55 μM, highlighting the importance of the aldehyde group for potent inhibition.[6][7]
Q4: What are the critical factors to consider when designing a this compound trypsin assay?
Key factors for a successful assay include the purity and concentration of this compound and trypsin, the choice of substrate and its concentration, buffer pH and composition, incubation time, and temperature.[9][10][11] Maintaining consistent experimental conditions is crucial for reproducible results.
Troubleshooting Guide
Low or No Inhibition Observed
This is a common issue that can arise from several factors. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Degraded this compound | Store this compound according to the manufacturer's instructions, typically at -20°C or lower and protected from light. Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Inactive Trypsin | Use a fresh stock of trypsin. Ensure proper storage conditions (typically -20°C in a slightly acidic buffer). Perform a positive control experiment with a known trypsin inhibitor (e.g., aprotinin or leupeptin) to verify enzyme activity. |
| Incorrect Buffer pH | The optimal pH for trypsin activity is typically between 7.5 and 8.5.[12] Prepare fresh buffer for each experiment and verify the pH with a calibrated meter. |
| Suboptimal Substrate Concentration | The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate determination of inhibitory activity. If the substrate concentration is too high, it can outcompete the inhibitor. Perform a substrate titration experiment to determine the optimal concentration. |
| Short Incubation Time | The pre-incubation of trypsin with this compound before adding the substrate is critical for the inhibitor to bind to the enzyme. Optimize the pre-incubation time (e.g., 15-30 minutes) to ensure equilibrium is reached. |
| Presence of Contaminants | Ensure all reagents and labware are free from contaminants that could interfere with the assay, such as detergents or other proteases. |
High Variability Between Replicates
High variability can obscure the true inhibitory effect of this compound.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dispensing of all reagents. For small volumes, consider using a multi-channel pipette or a robotic liquid handler. |
| Inconsistent Incubation Times | Use a multi-channel pipette or a plate reader with an injector function to add reagents to all wells simultaneously, ensuring consistent reaction start times. |
| Temperature Fluctuations | Ensure the microplate is uniformly equilibrated to the assay temperature before adding reagents. Use a temperature-controlled plate reader or a water bath for incubations.[9] |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can lead to increased concentrations of reagents and affect results.[9] To mitigate this, fill the outer wells with buffer or water and do not use them for experimental samples. |
| Incomplete Mixing | Gently mix the contents of each well after adding each reagent by pipetting up and down or by using a plate shaker at a low speed. Avoid introducing air bubbles. |
Experimental Protocols
Key Experiment: Determination of this compound IC50
This protocol describes a typical colorimetric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against trypsin.
Materials:
-
This compound
-
Porcine Trypsin
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) or other suitable chromogenic substrate
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Methodology:
-
Prepare Reagent Solutions:
-
This compound Stock Solution: Prepare a 1 mM stock solution of this compound in DMSO.
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C.
-
L-BAPNA Stock Solution: Prepare a 10 mM stock solution of L-BAPNA in DMSO.
-
Assay Buffer: Prepare 50 mM Tris-HCl, 20 mM CaCl2, pH 8.0.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound from the stock solution in assay buffer. The final DMSO concentration in all wells should be kept constant (e.g., 1%).
-
In a 96-well plate, add 20 µL of each this compound dilution to triplicate wells. Include wells with buffer and DMSO as a no-inhibitor control.
-
Add 160 µL of assay buffer to all wells.
-
Add 10 µL of a working solution of trypsin (e.g., 25 µg/mL in assay buffer) to all wells except the blank wells (which should contain only buffer).
-
Pre-incubate the plate at 37°C for 15 minutes to allow this compound to bind to trypsin.
-
Initiate the reaction by adding 10 µL of a working solution of L-BAPNA (e.g., 1 mM in assay buffer) to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).
-
Quantitative Data Summary:
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Trypsin | 0.1[4][8] |
| Nostosin A | Porcine Trypsin | 0.35[6][7] |
| Nostosin B | Porcine Trypsin | 55[6][7] |
| Leupeptin | Porcine Trypsin | 0.5[7] |
Visualizations
This compound Mechanism of Action
The argininal residue of this compound is a key structural feature for its potent trypsin inhibitory activity. The aldehyde group of the argininal forms a covalent hemiacetal with the catalytic serine residue (Ser195) in the active site of trypsin, leading to the inhibition of its proteolytic activity.
Caption: Proposed interaction of this compound with the trypsin active site.
Troubleshooting Workflow for Low Inhibition
This diagram outlines a logical workflow for troubleshooting low or no inhibitory activity in a this compound trypsin assay.
Caption: A step-by-step guide for troubleshooting low inhibition results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 5. scite.ai [scite.ai]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nostosins, Trypsin Inhibitors Isolated from the Terrestrial Cyanobacterium Nostoc sp. Strain FSN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Optimal Conditions for Carrying Out Trypsin Digestions on Complex Proteomes: From Bulk Samples to Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimal conditions for carrying out trypsin digestions on complex proteomes: From bulk samples to single cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Nostosin G Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the HPLC separation of Nostosin G isomers.
Frequently Asked Questions (FAQs)
Q1: What are this compound isomers, and why is their separation important?
A1: this compound is a linear tripeptide with potent trypsin inhibitory properties.[1][2] It is composed of 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and argininal.[1][2] Isomers of this compound, such as diastereomers at the argininal residue (e.g., R-Hpla-L-Hty-D-Argol and R-Hpla-L-Hty-L-Argol), can exist.[1] Separating these isomers is crucial because different stereoisomers can exhibit significantly different biological activities and potencies. For accurate pharmacological assessment and drug development, isolating and quantifying each isomer is essential.
Q2: What type of HPLC column is best suited for separating this compound isomers?
A2: Chiral stationary phases (CSPs) are required for the direct separation of enantiomers and diastereomers. Polysaccharide-based CSPs are a popular choice for chiral separations due to their broad applicability.[3] While a standard C18 column can be used for general purity analysis of peptides, it will not resolve chiral isomers without the use of chiral mobile phase additives, which is a less common approach. For this compound, a chiral-phase HPLC column is explicitly mentioned for successful isomer separation.[1][2]
Q3: What are typical starting conditions for developing a chiral HPLC method for peptide isomers like this compound?
A3: Method development for chiral peptide separations often involves screening different stationary phases and mobile phases. A systematic approach is recommended.[4] Initial screening can be performed using a polysaccharide-based chiral column with mobile phases consisting of a non-polar solvent (like hexane or heptane) and an alcohol modifier (like ethanol or isopropanol) for normal-phase chromatography.[5] For reversed-phase mode on a chiral column, a mixture of water or buffer with acetonitrile or methanol is a common starting point.[5][6] The addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic modifier can improve peak shape and resolution.[7]
Q4: How does temperature affect the separation of chiral isomers?
A4: Temperature is a critical parameter in chiral HPLC and can significantly impact selectivity and resolution.[3] In some cases, increasing the temperature can improve peak efficiency and lead to better separation. Conversely, for other separations, lower temperatures may enhance the chiral recognition mechanism. It is an important parameter to optimize during method development. In some instances, a change in temperature can even lead to a reversal in the elution order of the enantiomers.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Resolution of Isomers | Inappropriate Column: The stationary phase is not capable of chiral recognition for your specific isomers. | - Screen different types of chiral stationary phases (e.g., polysaccharide-based, Pirkle-type).[3][8]- Ensure you are using a chiral column, as a standard C18 column will not separate enantiomers directly. |
| Incorrect Mobile Phase: The mobile phase composition is not optimal for chiral recognition. | - For normal phase, vary the alcohol modifier (e.g., ethanol, isopropanol) and its concentration.- For reversed-phase, adjust the organic modifier (acetonitrile vs. methanol) and the aqueous phase pH.[6]- Additives like TFA or formic acid can significantly impact selectivity.[7] | |
| Temperature Not Optimized: The column temperature is not ideal for the separation. | - Experiment with a range of column temperatures (e.g., 10°C to 40°C) to find the optimal selectivity.[3] | |
| Peak Splitting | Co-elution of Isomers: The peaks are two closely eluting isomers, not a single split peak. | - Further optimize the mobile phase, temperature, and flow rate to improve resolution.[9] |
| Column Void or Contamination: A void at the column inlet or contamination on the frit can distort the peak shape. | - Reverse-flush the column (if permitted by the manufacturer).- If the problem persists after flushing, the column may need to be replaced.[9] | |
| Injection Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase. | - Whenever possible, dissolve the sample in the initial mobile phase.[9] | |
| Peak Tailing | Secondary Interactions: The peptide is interacting with active sites (e.g., residual silanols) on the stationary phase. | - Add an ion-pairing agent like TFA to the mobile phase (a common practice in peptide analysis).- Adjust the mobile phase pH to suppress ionization of the peptide or silanols. |
| Column Overload: Too much sample has been injected onto the column. | - Reduce the injection volume or the sample concentration. | |
| Irreproducible Retention Times | Inadequate Column Equilibration: The column is not fully equilibrated with the mobile phase between injections, especially after a gradient. | - Increase the equilibration time between runs to at least 10 column volumes. |
| Mobile Phase Instability: The mobile phase composition is changing over time (e.g., evaporation of a volatile component). | - Prepare fresh mobile phase daily and keep the reservoirs capped.- Ensure proper degassing of the mobile phase. | |
| Temperature Fluctuations: The ambient temperature around the column is not stable. | - Use a column oven to maintain a constant temperature. |
Experimental Protocols & Data
While the exact, detailed experimental protocol for this compound isomer separation is proprietary to the discovering laboratory, a general starting protocol for chiral peptide separation can be formulated based on common practices.
Table 1: General Starting Conditions for Chiral HPLC Method Development for Peptides
| Parameter | Normal Phase | Reversed Phase |
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak IA, IB, IC) | Polysaccharide-based or Macrocyclic Glycopeptide-based Chiral Stationary Phase (e.g., Chirobiotic V) |
| Mobile Phase A | n-Hexane or n-Heptane | Water + 0.1% TFA or Formic Acid |
| Mobile Phase B | Isopropanol or Ethanol | Acetonitrile or Methanol + 0.1% TFA or Formic Acid |
| Gradient | Isocratic or shallow gradient with increasing percentage of Mobile Phase B | Gradient from low to high percentage of Mobile Phase B |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25°C (to be optimized) | 25°C (to be optimized) |
| Detection | UV at 220 nm or 280 nm | UV at 220 nm or 280 nm |
| Injection Volume | 5 - 20 µL | 5 - 20 µL |
Visualizations
Diagram 1: General Workflow for Optimizing Chiral HPLC Separation
Caption: Workflow for chiral HPLC method development.
Diagram 2: Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting poor isomer resolution.
References
- 1. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 2. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Argininal-Containing Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the total synthesis of argininal-containing peptides. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of argininal-containing peptides?
A1: The main difficulties arise from the C-terminal aldehyde functionality, which is prone to epimerization, and the unique properties of the arginine side chain. Key challenges include:
-
Epimerization of the C-terminal argininal: The α-proton of the aldehyde is acidic, leading to easy loss of stereochemical integrity, especially under basic or even neutral pH conditions during synthesis and purification.[1][2]
-
Synthesis of the argininal moiety: Efficiently and cleanly converting a protected arginine precursor to the corresponding aldehyde without over-oxidation or racemization is a significant hurdle.
-
Side-chain protection of arginine: The guanidinium group of arginine is strongly basic and requires robust protection throughout the synthesis. The choice of protecting group is critical, as some can lead to side reactions.[3][4]
-
Purification of the final peptide aldehyde: The inherent instability of the argininal residue makes purification by standard methods like reversed-phase HPLC challenging, often leading to product degradation or epimerization.[1]
-
Low yields and side product formation: Incomplete reactions and the formation of byproducts are common, complicating purification and reducing the overall yield.[5][6]
Q2: Which synthetic strategies are most common for preparing C-terminal peptide aldehydes like argininal-containing peptides?
A2: Several solid-phase synthesis strategies have been developed to address the challenges of synthesizing peptide aldehydes. The most common approaches include:
-
The Weinreb Amide Approach: This method involves the synthesis of a resin-bound peptide Weinreb amide, which is then reduced in the final step to yield the C-terminal aldehyde. This strategy generally avoids over-reduction.[7]
-
The Backbone Amide Linker (BAL) Strategy: In this approach, the peptide is attached to the solid support via a backbone amide nitrogen, leaving the C-terminus free for modification. An aminoacetaldehyde dimethyl acetal is often used to introduce the masked aldehyde functionality, which is deprotected during cleavage from the resin.[6][8]
-
Oxidation of a C-terminal alcohol: A peptide with a C-terminal argininol residue can be synthesized and then oxidized to the corresponding argininal. This requires an oxidation step that is compatible with the peptide sequence.
-
Acetal/Thioacetal Conversion: This method uses a linker to attach an amino acetal to the solid support. After peptide elongation, the acetal is converted to a thioacetal, which is then cleaved to the peptide aldehyde. This can be a high-yielding method but may not be suitable for peptides containing certain sensitive amino acids like tryptophan or cysteine.[9]
Troubleshooting Guide
Problem 1: Low crude yield of the desired argininal-containing peptide.
Possible Cause & Solution
-
Incomplete coupling reactions:
-
Troubleshooting: Monitor coupling reactions using a qualitative test (e.g., Kaiser test). If incomplete, extend the reaction time or perform a double coupling, especially for sterically hindered amino acids.
-
-
Suboptimal synthetic strategy for the aldehyde moiety:
-
Troubleshooting: The choice of strategy for introducing the C-terminal aldehyde significantly impacts yield. The Weinreb amide and BAL approaches are generally robust. For instance, peptide hydroxamates from a BAL-Weinreb precursor can be obtained in crude yields of 68-83%, while the corresponding peptide aldehydes have lower reported crude yields of 16-53%.[6][10] The acetal/thioacetal conversion method has shown varied success, with some sequences yielding the desired product in as low as 8-12% overall yield, while the conversion of the intermediate thioacetal to the aldehyde can be as high as 85%.[9]
-
-
Degradation during cleavage:
-
Troubleshooting: The final cleavage cocktail and conditions should be optimized to minimize degradation of the sensitive aldehyde. Ensure the use of appropriate scavengers.
-
Problem 2: Presence of a significant amount of the D-epimer of the C-terminal argininal in the final product.
Possible Cause & Solution
-
Base-mediated epimerization during synthesis:
-
Troubleshooting: The use of basic conditions, such as during Fmoc deprotection with piperidine, can lead to epimerization. While difficult to avoid completely in Fmoc-based SPPS, minimizing the exposure time to the base can help. The choice of coupling reagent can also influence epimerization rates. Reagents like DEPBT are known to cause very little epimerization.[11]
-
-
Epimerization during purification:
-
Troubleshooting: Purification of peptide aldehydes is a critical step where epimerization can readily occur.[1] It is crucial to maintain acidic conditions during HPLC purification. Using a buffer system with 0.1% TFA is standard practice. Avoid neutral or basic pH at all costs. A systematic study on a model dipeptide aldehyde showed that various purification methods, including silica gel and reversed-phase chromatography, were not free from epimerization.[1][2]
-
-
Influence of the C-terminal amino acid:
-
Troubleshooting: The nature of the C-terminal amino acid itself influences the rate of epimerization. Argininal, being a primary amino acid derivative, is susceptible to this side reaction.
-
Problem 3: Side reactions related to the arginine side chain.
Possible Cause & Solution
-
Inadequate protecting group:
-
Troubleshooting: The choice of protecting group for the guanidinium function is critical. The most common are Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylphenylsulfonyl). Pbf is generally preferred as it is more acid-labile than Pmc and Mtr, requiring less harsh cleavage conditions and reducing the risk of side reactions.[3][12][13] For example, a 3-hour cleavage with TFA resulted in a 69% yield of the desired peptide with Arg(Pbf) compared to 46% with Arg(Pmc).[3] The NO2 group is another option that can prevent δ-lactam formation, a common side reaction with other protecting groups.[14]
-
-
Transfer of sulfonyl protecting groups:
-
Troubleshooting: During acid-mediated cleavage, sulfonyl-based protecting groups like Pbf and Pmc can be cleaved and then re-attach to electron-rich residues like tryptophan.[4] This can be minimized by using a scavenger cocktail containing, for example, triisopropylsilane (TIS) and water. The use of an indole-protected tryptophan derivative (e.g., Fmoc-Trp(Boc)-OH) is the most effective way to prevent this side reaction.[4]
-
Problem 4: Difficulty in purifying the final argininal-containing peptide.
Possible Cause & Solution
-
Co-elution of impurities:
-
Troubleshooting: Optimize the HPLC gradient to achieve better separation. A shallower gradient can improve the resolution between the desired product and closely eluting impurities.
-
-
On-column degradation or epimerization:
-
Troubleshooting: As mentioned in Problem 2, maintain acidic conditions (0.1% TFA) throughout the purification process. Minimize the time the peptide spends on the column and in solution post-cleavage.
-
-
Hydrophobicity of the peptide:
-
Troubleshooting: For very hydrophobic peptides, aggregation can be an issue. Using a different stationary phase (e.g., C4 or C8 instead of C18) or modifying the mobile phase (e.g., adding a small amount of a different organic solvent) may improve the separation.
-
Data Presentation
Table 1: Comparison of Crude Yields for Different Peptide Aldehyde Synthetic Strategies
| Synthetic Strategy | Model Peptide/Target | Reported Crude Yield (%) | Reference |
| BAL-Weinreb Amide | Various model sequences | 16 - 53 | [6][10] |
| Acetal/Thioacetal Conversion | Ac-Val-Leu-Ala-H (from resin) | 8 (direct cleavage), 12 (one-pot) | [9] |
| Acetal/Thioacetal Conversion | Ac-Val-Leu-Ala-H (from isolated thioacetal) | ~58 (calculated from 68% thioacetal yield and 85% conversion) | [9] |
| Oxazolidine Linker (Protected) | Fmoc-Lys(Fmoc)-Leu-Phe-H | 80 | [15] |
| Oxazolidine Linker (Unprotected) | Fmoc-Lys(Fmoc)-Leu-Phe-H | 39 | [15] |
Table 2: Stability and Performance of Common Arginine Side-Chain Protecting Groups
| Protecting Group | Key Features | Common Side Reactions | Cleavage Conditions | Reference |
| Pbf | More acid-labile than Pmc, often preferred. | Less prone to tryptophan alkylation compared to Pmc. | Standard TFA cocktails. | [3][12][13] |
| Pmc | Less acid-labile than Pbf. | Tryptophan alkylation during cleavage. | Harsher TFA conditions or longer reaction times. | [3][12] |
| Mtr | Even more acid-stable than Pmc. | Requires strong acid for cleavage, risk of side reactions. | Strong TFA cocktails with scavengers. | [3] |
| NO2 | Prevents δ-lactam formation. Stable in solution. | Requires a separate reduction step for cleavage (e.g., SnCl2 or catalytic hydrogenation). | Orthogonal to TFA cleavage. | [14] |
Experimental Protocols
Protocol 1: Synthesis of a C-terminal Argininal Peptide via the Weinreb Amide Method (Adapted from literature)
-
Preparation of Weinreb Amide Resin: Couple Fmoc-Arg(Pbf)-OH to a Weinreb amide linker-functionalized resin using standard coupling reagents (e.g., HBTU/DIPEA in DMF).
-
Peptide Elongation: Perform standard Fmoc-based solid-phase peptide synthesis to assemble the desired peptide chain.
-
Cleavage and Reduction:
-
Suspend the dried peptidyl resin in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Add a solution of LiAlH4 in THF (typically 2-3 equivalents per mole of peptide) dropwise.
-
Stir the reaction mixture at 0°C for 30-60 minutes.
-
Quench the reaction by the slow addition of a 5% aqueous KHSO4 solution.
-
Filter the resin and wash with DCM.
-
Combine the filtrates, wash with 5% aqueous KHSO4, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude peptide aldehyde.
-
Protocol 2: Synthesis of a C-terminal Argininal Peptide via the BAL Strategy (Adapted from literature)
-
Reductive Amination: Couple aminoacetaldehyde dimethyl acetal to a BAL aldehyde resin using a reducing agent such as NaBH3CN in a solution of 1% acetic acid in DMF.
-
Acylation of the Secondary Amine: Acylate the resulting secondary amine with the first Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) using a strong coupling agent like PyBOP.
-
Peptide Elongation: Continue the peptide synthesis using standard Fmoc-SPPS protocols.
-
Cleavage and Deprotection: Treat the resin with a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2-3 hours. This will simultaneously cleave the peptide from the resin, remove side-chain protecting groups, and hydrolyze the dimethyl acetal to the free aldehyde.
-
Work-up: Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet multiple times with cold ether to remove scavengers and cleavage byproducts.
Visualizations
Caption: Workflow for Weinreb amide-based synthesis of argininal peptides.
Caption: Troubleshooting logic for argininal epimerization.
References
- 1. The epimerization of peptide aldehydes--a systematic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile solid-phase synthesis of C-terminal peptide aldehydes and hydroxamates from a common Backbone Amide-Linked (BAL) intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. nbinno.com [nbinno.com]
- 14. mdpi.com [mdpi.com]
- 15. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of the Argininal Moiety in Nostosin G
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the stability of the argininal moiety in Nostosin G.
Frequently Asked Questions (FAQs)
Q1: What is the role of the argininal moiety in this compound's biological activity?
The C-terminal argininal (arginine aldehyde) residue is crucial for the potent trypsin inhibitory activity of this compound.[1] The aldehyde group of the argininal moiety forms a covalent hemiacetal with the hydroxyl group of the active site serine residue in trypsin, leading to strong and reversible inhibition.[1] Reduction of the argininal to argininol (an alcohol) results in a dramatic loss of this inhibitory activity, highlighting the importance of the aldehyde functionality.[1]
Q2: What are the primary degradation pathways for the argininal moiety in this compound?
The argininal moiety is susceptible to two main degradation pathways:
-
Oxidation: The aldehyde group can be easily oxidized to a carboxylic acid, forming an inactive carboxy-Nostosin G analog. This can be mediated by atmospheric oxygen, oxidizing agents present in solution, or light.
-
Epimerization: The chiral center at the alpha-carbon of the argininal residue can undergo epimerization, particularly under basic or acidic conditions, potentially altering the peptide's conformation and reducing its binding affinity to trypsin.[2]
Q3: What are the general strategies to enhance the stability of the argininal moiety?
There are two primary approaches to improving the stability of the argininal residue:
-
Chemical Modification: The aldehyde group can be chemically modified to a more stable functional group. This can be a permanent modification or a reversible one that can be converted back to the aldehyde under specific conditions.
-
Formulation Strategies: Optimizing the formulation of this compound can significantly reduce the rate of degradation without chemically altering the molecule.[3][4]
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in aqueous solution.
Possible Cause: Oxidation of the argininal aldehyde to a carboxylic acid.
Troubleshooting Steps:
-
Deoxygenate Buffers: Before dissolving this compound, thoroughly deoxygenate all buffers and solutions by sparging with an inert gas like argon or nitrogen.
-
Add Antioxidants: Include antioxidants in your formulation. Ascorbic acid or dithiothreitol (DTT) can be effective.
-
Control pH: Maintain the pH of the solution in the slightly acidic to neutral range (pH 5-7) to minimize base-catalyzed oxidation.
-
Protect from Light: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
Issue 2: Inconsistent results in trypsin inhibition assays.
Possible Cause: Epimerization of the argininal residue.
Troubleshooting Steps:
-
Strict pH Control: Maintain a consistent and optimal pH for your assays. Avoid exposing the peptide to strongly acidic or basic conditions for extended periods.
-
Temperature Control: Perform all experiments at a consistent and controlled temperature, as temperature can influence the rate of epimerization.
-
Freshly Prepared Solutions: Use freshly prepared solutions of this compound for your assays to minimize the accumulation of epimers over time.
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines a method to assess the stability of this compound under various conditions by monitoring the degradation of the parent peptide over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Phosphate buffer (pH 5.0, 7.0, and 9.0)
-
Constant temperature incubator
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in HPLC-grade water.
-
Prepare test solutions by diluting the stock solution to a final concentration of 0.1 mg/mL in each of the phosphate buffers (pH 5.0, 7.0, and 9.0).
-
-
Incubation:
-
Incubate the test solutions at a constant temperature (e.g., 4°C, 25°C, and 40°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each test solution.
-
Immediately quench any further degradation by adding an equal volume of 0.1% TFA in water.
-
-
RP-HPLC Analysis:
-
Inject the samples onto a C18 RP-HPLC column.
-
Use a linear gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in ACN). A typical gradient is 5-95% B over 30 minutes.
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition.
-
Table 1: Example Stability Data for this compound at 25°C
| pH | Time (hours) | % this compound Remaining |
| 5.0 | 0 | 100 |
| 8 | 95 | |
| 24 | 85 | |
| 7.0 | 0 | 100 |
| 8 | 80 | |
| 24 | 60 | |
| 9.0 | 0 | 100 |
| 8 | 50 | |
| 24 | 20 |
Protocol 2: Reversible Protection of the Argininal Moiety by Thioacetal Formation
This protocol describes the protection of the argininal aldehyde as a dithioacetal, which is stable under many conditions but can be reversed to the aldehyde when needed.
Materials:
-
This compound
-
1,3-Propanedithiol
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM)
-
N-bromosuccinimide (NBS)
-
Aqueous acetone
Procedure:
-
Protection (Thioacetal Formation):
-
Dissolve this compound in anhydrous DCM.
-
Add 1,3-propanedithiol (2 equivalents).
-
Add a catalytic amount of BF₃·OEt₂.
-
Stir the reaction at room temperature and monitor by LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the protected peptide.
-
Purify the thioacetal-protected this compound by RP-HPLC.
-
-
Deprotection (Aldehyde Regeneration):
-
Dissolve the thioacetal-protected this compound in aqueous acetone.
-
Add N-bromosuccinimide (NBS) (2.2 equivalents) portion-wise at 0°C.
-
Stir the reaction for 15-30 minutes and monitor by LC-MS.
-
Quench the reaction with sodium thiosulfate solution.
-
Extract the deprotected this compound and purify by RP-HPLC.
-
Protocol 3: Irreversible Modification of the Argininal Moiety by Reductive Amination
This protocol details the conversion of the argininal aldehyde to a more stable secondary or tertiary amine via reductive amination.
Materials:
-
This compound
-
Primary or secondary amine (e.g., methylamine, dimethylamine)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid
Procedure:
-
Reaction Setup:
-
Dissolve this compound in methanol.
-
Add the desired primary or secondary amine (1.5 equivalents).
-
Add a catalytic amount of acetic acid to facilitate imine formation.
-
-
Reduction:
-
Add sodium cyanoborohydride (1.2 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by LC-MS.
-
-
Workup and Purification:
-
Quench the reaction with water.
-
Remove the methanol under reduced pressure.
-
Purify the N-alkylated this compound analog by RP-HPLC.
-
Visualizations
Caption: Workflow for enhancing this compound stability.
Caption: Mechanism of Trypsin Inhibition by this compound.
Caption: Strategies to enhance argininal stability.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2007077112A1 - Methods for the synthesis of arginine-containing peptides - Google Patents [patents.google.com]
- 3. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to increase Nostosin G expression in host organism
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing Nostosin G expression in host organisms.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the expression of this compound.
| Problem | Potential Causes | Recommended Solutions |
| No or Low Yield of this compound | Inefficient promoter driving the expression of the nst gene cluster. | 1. Switch to a stronger, inducible promoter appropriate for the host organism (e.g., T7 promoter in E. coli, or a validated strong native promoter for cyanobacterial hosts). 2. Optimize inducer concentration (e.g., IPTG) and induction time/temperature. |
| Codon usage of the nst genes is not optimized for the heterologous host. | 1. Synthesize a codon-optimized version of the nst gene cluster for the specific expression host. | |
| Lack of precursor molecules (4-hydroxyphenyllactic acid, homotyrosine, L-arginine). | 1. Supplement the growth medium with the necessary precursors.[1][2][3][4] 2. Co-express the genes responsible for homotyrosine biosynthesis, which are found upstream of the nst cluster.[2][5] | |
| The host organism's metabolism is burdened by the expression of the large NRPS enzymes (NstA/B). | 1. Optimize fermentation conditions (e.g., lower temperature, controlled pH, and dissolved oxygen). 2. Use a host strain engineered for the expression of large protein complexes. | |
| Degradation of this compound by host proteases. | 1. Use a protease-deficient host strain. 2. Optimize the extraction protocol to minimize degradation. | |
| Detection of Incorrect or Incomplete Peptides | Non-functional or inefficient tailoring enzymes within the host. | 1. Ensure that all necessary genes from the nst cluster, including those for precursor synthesis, are correctly cloned and expressed.[2][5] 2. Verify the integrity of the cloned gene cluster by sequencing. |
| Substrate specificity of the host's native enzymes interfering with the pathway. | 1. Use a host strain with a clean genetic background, minimizing competing metabolic pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the native producer of this compound?
This compound has been isolated from the cyanobacterium Dolichospermum sp. NIES-1697.[1][2][3][4] The biosynthetic gene cluster responsible for its production is the nst cluster.[2][5]
Q2: What are the key genes in the this compound biosynthetic gene cluster?
The core of the putative this compound biosynthetic gene cluster (nst) consists of two genes, nstA and nstB, which encode for nonribosomal peptide synthetases (NRPSs). NstA is a ketoreducing NRPS. Upstream of the nst cluster, there are also genes believed to be involved in the synthesis of the homotyrosine precursor.[2][5]
Q3: Which host organisms are suitable for heterologous expression of this compound?
While there are no published reports on the successful heterologous expression of this compound, common hosts for expressing cyanobacterial natural products include:
-
Escherichia coli : A well-characterized host, but may require codon optimization and supplementation of precursors.
-
Model cyanobacteria (e.g., Synechococcus elongatus PCC 7942, Anabaena sp. PCC 7120) : These hosts may provide a more suitable metabolic environment and precursor supply for cyanobacterial gene clusters.[6]
-
Streptomyces species : Often used for the production of secondary metabolites and can be effective hosts for large gene clusters.[7]
Q4: How can I improve the supply of precursors for this compound synthesis?
This compound is composed of 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and argininal.[1][2][3][4] To improve precursor availability:
-
Supplement the media: Add L-tyrosine (a precursor to Hty and Hpla) and L-arginine to the fermentation broth.
-
Co-express precursor biosynthesis genes: The genes homologous to hphA, hphB, and hphCD from Nostoc punctiforme, which are involved in homotyrosine synthesis, are found upstream of the nst cluster.[2][5] Co-expressing these genes with the nst cluster can increase the intracellular pool of this key precursor.
Q5: What analytical methods are recommended for detecting this compound?
-
High-Performance Liquid Chromatography (HPLC): For separation and quantification. A C18 column with a water/acetonitrile gradient is often used for similar peptides.[8]
-
Mass Spectrometry (MS): For confirmation of the molecular weight of this compound.[1][2]
-
Nuclear Magnetic Resonance (NMR): For structural elucidation of the purified compound.[1][2]
Experimental Protocols
Protocol 1: Cloning of the this compound Biosynthetic Gene Cluster
This protocol outlines the steps for cloning the nst gene cluster from Dolichospermum sp. NIES-1697 into an expression vector.
-
Genomic DNA Extraction:
-
Culture Dolichospermum sp. NIES-1697 in appropriate media (e.g., BG-11).
-
Harvest cells by centrifugation.
-
Extract high-quality genomic DNA using a commercial kit or standard phenol-chloroform extraction protocol.
-
-
PCR Amplification:
-
Design primers to amplify the entire nst gene cluster, including the upstream homotyrosine biosynthesis genes. Due to the large size, consider amplifying in overlapping fragments.
-
Use a high-fidelity DNA polymerase suitable for long amplicons.
-
Perform PCR with optimized annealing temperatures and extension times.
-
-
Vector Preparation and Ligation:
-
Digest the target expression vector (e.g., pET-28a for E. coli or a suitable shuttle vector for cyanobacteria) with appropriate restriction enzymes.
-
Purify the linearized vector.
-
Ligate the amplified nst gene cluster fragments into the prepared vector using a method like Gibson Assembly or traditional restriction-ligation.
-
-
Transformation and Verification:
-
Transform the ligation product into a suitable cloning host (e.g., E. coli DH5α).
-
Select for positive clones on appropriate antibiotic plates.
-
Verify the integrity and orientation of the insert by restriction digestion and Sanger sequencing.
-
Protocol 2: Heterologous Expression and Extraction of this compound
This protocol describes the expression of the cloned nst cluster in a host organism and subsequent extraction of the product.
-
Transformation of Expression Host:
-
Transform the verified expression plasmid into the chosen expression host (e.g., E. coli BL21(DE3) or Anabaena sp. PCC 7120).
-
-
Cultivation and Induction:
-
Grow the transformed host in a suitable rich medium (e.g., LB for E. coli, BG-11 for Anabaena) at the optimal temperature.
-
If using an inducible promoter, add the inducer (e.g., IPTG for the T7 promoter) at the mid-log phase of growth.
-
Continue incubation at a lower temperature (e.g., 16-20°C) for an extended period (16-24 hours) to facilitate proper protein folding and product formation.
-
Supplement the medium with precursors (e.g., L-tyrosine, L-arginine) at the time of induction.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in an appropriate lysis buffer.
-
Lyse the cells using sonication or a French press.
-
-
Extraction of this compound:
-
This compound is a hydrophilic peptide.[9]
-
Centrifuge the cell lysate to remove cell debris.
-
Perform a solvent extraction of the supernatant. A common method for similar peptides is to use a polar solvent like methanol or butanol.
-
Concentrate the extract under reduced pressure.
-
-
Analysis:
-
Analyze the crude extract for the presence of this compound using HPLC-MS.
-
Visualizations
Caption: Proposed biosynthetic pathway of this compound.
Caption: Workflow for heterologous expression of this compound.
Caption: Troubleshooting decision tree for this compound expression.
References
- 1. researchgate.net [researchgate.net]
- 2. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 3. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. researchgate.net [researchgate.net]
- 6. Identification, heterologous expression, and characterization of the tolypodiol biosynthetic gene cluster through an integrated approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Nostosins, Trypsin Inhibitors Isolated from the Terrestrial Cyanobacterium Nostoc sp. Strain FSN - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cyanobacterial Secondary Metabolite Extraction
Welcome to our technical support center for cyanobacterial secondary metabolite extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these valuable compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the extraction process.
Frequently Asked Questions (FAQs)
Q1: My extraction yield is consistently low. What are the most likely causes?
A1: Low extraction yield is a common issue that can stem from several factors throughout the experimental workflow. The primary areas to investigate are inefficient cell lysis, suboptimal solvent selection, and degradation of the target metabolites.
-
Inefficient Cell Lysis: Cyanobacterial cell walls can be robust and difficult to disrupt. If the cells are not effectively lysed, the intracellular metabolites will not be released for extraction. Consider the cyanobacterial species you are working with, as some, like Nostochopsis spp., have thick mucilaginous sheaths that hinder lysis.[1] It is crucial to choose a lysis method appropriate for your species and verify its efficiency, for example, through microscopy.
-
Suboptimal Solvent Selection: The polarity of your target metabolite dictates the most effective extraction solvent. A solvent that is too polar or non-polar may not efficiently solubilize the compound of interest. It's often necessary to test a range of solvents or solvent mixtures to find the optimal one for your specific metabolite.[2] For instance, a study on microcystin extraction found that a combination of methanol, water, and butanol yielded high recovery rates for fish tissues.[3]
-
Metabolite Degradation: Secondary metabolites can be sensitive to heat, light, pH changes, and enzymatic activity. The extraction process itself can inadvertently lead to the degradation of your target compounds. For example, anatoxin-a is known to be labile under many experimental conditions.[4][5] Minimizing exposure to harsh conditions and working quickly at low temperatures can help preserve the integrity of the metabolites.
Q2: How do I choose the right solvent for my extraction?
A2: The choice of solvent is critical and depends on the physicochemical properties of the target secondary metabolite. There is no universal solvent for all cyanobacterial metabolites.[6] A systematic approach to solvent selection is recommended.
Start by considering the polarity of your target compound. A common practice is to perform sequential extractions with solvents of increasing polarity (e.g., hexane, dichloromethane, ethanol) to fractionate the extract.[7] For broad-spectrum extraction of unknown metabolites, a mixture of a polar and a less polar solvent, such as methanol/water, is often a good starting point.[2]
For specific classes of toxins, established protocols can provide guidance. For example:
-
Microcystins (MCs) and Nodularins (NODs): Aqueous methanol solutions (e.g., 75% methanol) are frequently used.[4][5]
-
Anatoxin-a (ATX-a): MilliQ water has been shown to be effective, especially when combined with microwave treatment.[6]
-
Cylindrospermopsin (CYN): MilliQ water with alternating freeze/thaw cycles has yielded good results.[6]
It's also important to be aware that the solvent can introduce artifacts. For instance, alcohols can react with aldehydes and keto-groups to form hemiacetals and acetals, leading to multiple peaks in chromatographic analysis for a single compound.[8]
Q3: My sample contains a lot of mucilage, which is interfering with the extraction. How can I overcome this?
A3: The presence of a large mucilaginous matrix is a common challenge, especially with mat-forming cyanobacteria, as it can interfere with cell lysis and subsequent extraction steps.[9] Several strategies can be employed to address this:
-
Pre-treatment: Washing the biomass with a high-salt solution, such as 3 M NaCl, can help to remove some of the exopolysaccharides before cell lysis.[1]
-
Enzymatic Digestion: Using enzymes that can degrade the polysaccharide matrix can be an effective approach.
-
Mechanical Disruption in the Presence of Abrasives: Combining a mechanical lysis method like bead beating with the presence of glass beads can help to physically break down the mucilage and the cell walls.[1]
-
Chemical Additives: The inclusion of polyvinylpolypyrrolidone (PVPP) during extraction can help to bind polyphenols that may be present in the mucilage and interfere with downstream analysis.[1]
Q4: I am concerned about the stability of my target metabolite during extraction. What precautions should I take?
A4: Ensuring the stability of secondary metabolites throughout the extraction process is crucial for accurate quantification and bioactivity assessment. Several factors can cause degradation:
-
Temperature: Many cyanobacterial metabolites are heat-labile. It is generally recommended to perform extractions at low temperatures (e.g., on ice or at 4°C) to minimize thermal degradation.[10] Studies on pressurized liquid extraction (PLE) have shown that while microcystins are relatively stable up to 80°C in 75% methanol, anatoxin-a shows significant degradation at elevated temperatures.[4][5]
-
pH: The pH of the extraction solvent can significantly impact the stability and recovery of certain compounds. For example, acidic conditions can cause the degradation of some sugar phosphates.[11] It is advisable to work with buffered solutions if your target metabolite is sensitive to pH fluctuations.
-
Light: Some metabolites are photosensitive. Protecting samples from light by using amber vials or working in a dimly lit environment can prevent photodegradation.
-
Oxidation: Exposure to air can lead to the oxidation of sensitive compounds. Purging storage containers with an inert gas like nitrogen or argon before sealing can help to minimize oxidative damage.[12]
-
Enzymatic Activity: Endogenous enzymes released during cell lysis can degrade target metabolites. Rapidly inactivating these enzymes, for instance by using a solvent with a high organic content or by flash-freezing, is important.
Troubleshooting Guides
Issue 1: Inconsistent results between extraction replicates.
| Potential Cause | Troubleshooting Step |
| Inhomogeneous Sample | Ensure the cyanobacterial biomass is thoroughly homogenized before aliquoting for extraction. Freeze-drying and grinding the biomass to a fine powder can improve homogeneity. |
| Inconsistent Lysis Efficiency | Standardize the cell lysis protocol. For sonication, ensure the probe is consistently placed and the power output is calibrated. For bead beating, use a consistent bead size, material, and agitation time. |
| Solvent Evaporation | If a solvent evaporation step is used, ensure it is done consistently for all samples to avoid concentrating some samples more than others. Use a controlled environment like a SpeedVac.[10] |
| Pipetting Errors | Calibrate pipettes regularly and use proper pipetting techniques, especially when handling volatile organic solvents. |
Issue 2: Poor recovery after Solid-Phase Extraction (SPE) cleanup.
| Potential Cause | Troubleshooting Step |
| Inappropriate Sorbent | The choice of SPE sorbent is crucial. C18 is commonly used for non-polar to moderately polar compounds, while hydrophilic-lipophilic balance (HLB) sorbents offer a broader selectivity.[3] For highly polar compounds, other stationary phases may be required. Test different sorbent types to find the one with the best recovery for your target metabolite. |
| Incorrect Conditioning/Equilibration | Ensure the SPE cartridge is properly conditioned with the recommended solvent (e.g., methanol) and then equilibrated with the loading solvent (e.g., water) before applying the sample.[12] |
| Sample Breakthrough | The analyte may not be retained on the column if the flow rate is too high or if the sample volume is too large for the cartridge capacity. Optimize the loading flow rate and consider using a larger cartridge or splitting the sample. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb the analyte from the sorbent. Test different elution solvents or solvent mixtures of varying strengths. Ensure a sufficient volume of elution solvent is used. A study on microcystins found 8 mL of 80% methanol to be effective for elution from an HLB column.[3] |
| Analyte Instability on Sorbent | Some compounds may degrade on the SPE sorbent. If this is suspected, try to minimize the time the sample is in contact with the sorbent and consider alternative cleanup methods. |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Cyanotoxin Purification
This protocol is a general guideline and should be optimized for the specific cyanotoxin of interest.
-
Cartridge Selection: Choose an appropriate SPE cartridge based on the polarity of the target analyte (e.g., C18 for microcystins).
-
Conditioning: Condition the cartridge by passing 5-10 mL of methanol through it. Do not let the sorbent go dry.
-
Equilibration: Equilibrate the cartridge by passing 5-10 mL of HPLC-grade water through it.
-
Sample Loading: Load the aqueous extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5-10 mL of HPLC-grade water to remove salts and other highly polar impurities.
-
Drying: Dry the cartridge by applying a vacuum or passing air through it for 5-10 minutes to remove excess water.
-
Elution: Elute the retained toxins with an appropriate organic solvent or solvent mixture (e.g., 90% methanol in water for microcystins). Collect the eluate in a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Reconstitute the residue in a known volume of a suitable solvent for analysis (e.g., methanol or mobile phase).
Protocol 2: Freeze-Thaw Lysis for Phycocyanin Extraction
This protocol is effective for extracting the pigment phycocyanin from various cyanobacterial species.[13]
-
Harvesting: Harvest the cyanobacterial biomass by centrifugation.
-
Freezing: Place the wet biomass pellet in a freezer at -20°C or lower and allow it to freeze completely.
-
Thawing: Thaw the frozen biomass at room temperature or in a water bath.
-
Extraction Solution: Resuspend the thawed biomass in a suitable extraction buffer (e.g., phosphate buffer or Tris-HCl).[13]
-
Cycling: Repeat the freeze-thaw cycle multiple times (e.g., 3-7 cycles). The optimal number of cycles can vary depending on the cyanobacterial species.[13]
-
Centrifugation: After the final thaw, centrifuge the suspension to pellet the cell debris.
-
Collection: Collect the supernatant containing the extracted phycocyanin for further analysis or purification.
Quantitative Data Summary
Table 1: Comparison of Lysis Methods for Cyanotoxin Extraction
| Cyanotoxin | Cyanobacterial Species | Lysis Method | Extraction Solvent | Yield/Concentration | Reference |
| Anatoxin-a (ATX-a) | Dolichospermum flos-aquae | Microwave (10-15 s) | MilliQ water | 0.60 µg/mg d.w. | [6] |
| Cylindrospermopsin (CYN) | Raphidiopsis raciborskii | Freezing/Thawing | MilliQ water | 1.54 µg/mg d.w. | [6] |
| Microcystin-LR (MC-LR) | Microcystis aeruginosa | Boiling (100°C for 15 min) | Methanol | 6.73 µg/mg d.w. | [6] |
| Microcystin-LR and variants | Microcystis aeruginosa | Ultrasonication | 75% MeOH | - | [4][5] |
| Microcystin-LR and variants | Microcystis aeruginosa | Pressurized Liquid Extraction (100°C) | 75% MeOH or 100% water | 79%-105% recovery | [4][5] |
Table 2: Recovery Rates for Solid-Phase Extraction (SPE) of Cyanotoxins
| Cyanotoxin | SPE Sorbent | Elution Solvent | Recovery Rate | Reference |
| Anatoxin-a (ATX-a) | C18 | Methanol with 0.1% TFA | 94% | [6] |
| Microcystin-LR (MC-LR) | C18 | - | 59% | [6] |
| Cylindrospermopsin (CYN) | C18 | - | 22% | [6] |
| Microcystin-LR & -RR | HLB | 80% Methanol | ≥93% | [3] |
| Microcystin-LR & -RR | Activated Carbon | 80% Methanol | ≥93% (for fish matrix) | [3] |
Visualizations
Caption: A generalized workflow for cyanobacterial secondary metabolite extraction.
Caption: Troubleshooting logic for addressing low extraction yields.
References
- 1. thaiscience.info [thaiscience.info]
- 2. An improved method for extraction of polar and charged metabolites from cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of extraction methods for quantification of microcystin-LR and microcystin-RR in fish, vegetable, and soil matrices using UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pressurized liquid extraction of toxins from cyanobacterial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pressurized liquid extraction of toxins from cyanobacterial cells [agris.fao.org]
- 6. Optimization of isolation and concentration of the common freshwater cyanobacterial toxins ATX-a, CYN and MC-LR using standard techniques, optimization of cyanobacteria growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Trivialities in metabolomics: Artifacts in extraction and analysis [frontiersin.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. protocols.io [protocols.io]
- 11. An improved method for extraction of polar and charged metabolites from cyanobacteria | PLOS One [journals.plos.org]
- 12. protocols.io [protocols.io]
- 13. Optimizing Phycocyanin Extraction from Cyanobacterial Biomass: A Comparative Study of Freeze–Thaw Cycling with Various Solvents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nostocsin G NMR Signal Resolution
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in resolving ambiguous NMR signals encountered during the structural elucidation of Nostocsin G.
Troubleshooting Guides
Q1: My ¹H-NMR spectrum of Nostocsin G shows severe signal overlap in the amide and aromatic regions (6.5-8.5 ppm). How can I resolve these signals?
A1: Signal overlap in the amide and aromatic regions is common for peptides. Several strategies can be employed to resolve these ambiguities:
-
Solvent Titration: Gradually changing the solvent composition (e.g., titrating CDCl₃ with DMSO-d₆) can induce differential chemical shift changes, potentially resolving overlapping signals.[1] Different solvents can alter the hydrogen-bonding network and peptide conformation, leading to improved signal dispersion.
-
Temperature Variation: Acquiring spectra at different temperatures can help resolve overlapping signals.[2][3][4] As the temperature changes, the populations of different conformers can shift, leading to changes in the averaged chemical shifts.[4] Additionally, temperature changes can affect the rates of chemical exchange processes, which can sometimes sharpen broad signals or resolve overlapping resonances.[3]
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): This experiment is highly effective for resolving overlapping signals by identifying entire spin systems belonging to individual amino acid residues.[5] For instance, a cross-peak from an amide proton will show correlations to all other protons within that residue's spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): By spreading the proton signals over a second dimension based on the chemical shifts of the directly attached ¹³C or ¹⁵N nuclei, HSQC can effectively resolve protons with similar chemical shifts but different heteronuclear partners.[6][7]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments can help to differentiate signals based on through-space proximity, which can be useful for assigning protons on adjacent residues or within a folded structure.
-
Q2: The aliphatic region (1.0-4.5 ppm) of the Nostocsin G spectrum is very crowded. How can I assign the individual spin systems of the Hpla, Hty, and Argininal residues?
A2: The crowded aliphatic region requires a combination of 2D NMR techniques for unambiguous assignment:
-
COSY (Correlation Spectroscopy): Start with a COSY experiment to identify protons that are coupled to each other (typically over 2-3 bonds).[8] This will help to trace out the basic connectivity within each residue.
-
TOCSY: A TOCSY experiment is crucial for identifying the complete spin systems of each residue. For example, starting from the α-proton of an amino acid, the TOCSY spectrum will show correlations to the β, γ, and δ protons within the same residue.
-
HSQC: An HSQC spectrum will correlate each proton to its directly attached carbon atom. This is invaluable for confirming assignments and resolving overlap by utilizing the greater chemical shift dispersion of ¹³C.[6]
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will show correlations between protons and carbons that are 2-3 bonds away. This is key for connecting different spin systems and identifying quaternary carbons. For example, the α-proton of a residue will show an HMBC correlation to the carbonyl carbon of the same residue.
Q3: I am observing multiple sets of signals for some residues in Nostocsin G. Could this be due to conformational isomers (rotamers), and how can I confirm this?
A3: Yes, the presence of multiple sets of signals for a single residue is often due to slow rotation around a bond on the NMR timescale, leading to distinct conformational isomers or rotamers.
-
Variable Temperature NMR: Acquiring NMR spectra at elevated temperatures can often coalesce the multiple sets of signals into a single, averaged set.[2][4] As the temperature increases, the rate of rotation around the bond increases, and if it becomes fast relative to the NMR timescale, the distinct signals will merge.
-
2D Exchange Spectroscopy (EXSY): A NOESY or ROESY experiment with a longer mixing time can be used as an EXSY experiment. If the multiple sets of signals are due to conformational exchange, you will observe cross-peaks between the corresponding signals of the different conformers.
Q4: How can I differentiate between the aromatic signals of the Hydroxyphenyl-lactic acid (Hpla) and Hydroxytyrosine (Hty) moieties?
A4: Differentiating these two aromatic systems can be achieved using long-range correlations and NOE contacts:
-
HMBC: The aromatic protons of Hpla will show HMBC correlations to the aliphatic carbons of the lactic acid portion (specifically the β-carbon). Similarly, the aromatic protons of Hty will show HMBC correlations to the β-carbon of the tyrosine residue.
-
NOESY/ROESY: You should observe NOE cross-peaks between the aromatic protons of each moiety and their respective neighboring aliphatic protons (e.g., between the Hpla aromatic protons and its β-protons, and between the Hty aromatic protons and its β-protons). These through-space correlations will confirm which aromatic ring belongs to which residue.
FAQs
Q1: What is the best starting solvent for NMR analysis of Nostocsin G?
A1: For peptides like Nostocsin G, a polar aprotic solvent such as DMSO-d₆ is often a good starting point. It is an excellent solvent for many peptides and can slow down the exchange of amide protons with water, making them easier to observe.[1] Methanol-d₄ is another option. If solubility is an issue, experimenting with solvent mixtures (e.g., CDCl₃/CD₃OD) or using water (with appropriate solvent suppression) might be necessary.[1]
Q2: What is the typical concentration range for NMR samples of Nostocsin G?
A2: For standard 1D and 2D NMR experiments on a modern spectrometer (500 MHz or higher), a concentration range of 1-10 mM is generally suitable. For more demanding experiments or if sample quantity is limited, lower concentrations may be used, but this will require longer acquisition times.
Q3: Which 2D NMR experiments are essential for the complete assignment of Nostocsin G?
A3: A standard suite of 2D NMR experiments for a peptide like Nostocsin G includes:
-
¹H-¹H COSY: To establish proton-proton couplings within a few bonds.
-
¹H-¹H TOCSY: To identify complete amino acid spin systems.
-
¹H-¹³C HSQC: To correlate protons to their directly attached carbons.[6]
-
¹H-¹³C HMBC: To identify long-range (2-3 bond) proton-carbon correlations, which are crucial for linking spin systems and identifying quaternary carbons.
-
¹H-¹H NOESY or ROESY: To determine the sequence of residues and obtain information about the 3D structure through spatial proximities.
Q4: How can I confirm the sequence of the residues in Nostocsin G using NMR?
A4: The sequence of the residues can be determined primarily using a NOESY or ROESY experiment. These experiments show through-space correlations between protons that are close to each other (< 5 Å). For peptides, you will typically look for NOE cross-peaks between the amide proton (NH) of one residue and the α-proton (Hα) of the preceding residue (the Hα(i) to NH(i+1) connectivity). By "walking" along the peptide backbone using these sequential NOEs, you can establish the order of the amino acid residues.
Quantitative Data
Disclaimer: The following table provides representative ¹H and ¹³C NMR chemical shift ranges for the constituent residues of Nostocsin G based on known values for similar amino acids and fragments. Actual chemical shifts for Nostocsin G may vary depending on solvent, temperature, pH, and the local electronic and conformational environment.
| Residue | Atom | ¹H Chemical Shift Range (ppm) | ¹³C Chemical Shift Range (ppm) |
| Hpla | α-H | 4.1 - 4.5 | 70 - 75 |
| β-H | 2.8 - 3.2 | 38 - 42 | |
| Aromatic-H | 6.7 - 7.2 | 115 - 132 | |
| Aromatic-C | 115 - 158 | ||
| Hty | α-H | 4.0 - 4.6 | 54 - 58 |
| β-H | 2.7 - 3.1 | 36 - 40 | |
| Aromatic-H | 6.6 - 7.0 | 115 - 130 | |
| Aromatic-C | 115 - 156 | ||
| Argininal | α-H | 4.0 - 4.5 | 53 - 57 |
| β-H | 1.7 - 2.0 | 28 - 32 | |
| γ-H | 1.5 - 1.8 | 24 - 28 | |
| δ-H | 3.1 - 3.4 | 40 - 44 | |
| Aldehyde-H | 9.4 - 9.8 | 198 - 205 |
Experimental Protocols
2D COSY (Correlation Spectroscopy)
-
Purpose: To identify scalar-coupled protons, typically over two to three bonds.
-
Methodology:
-
Acquire a standard 1D ¹H spectrum to determine the spectral width (SW) and transmitter offset (o1p).[9]
-
Create a new 2D experiment and load a standard COSY parameter set (e.g., cosygpqf).[10]
-
Set the spectral widths in both F1 and F2 dimensions to match the 1D ¹H spectrum.[11]
-
Set the number of scans (ns) based on sample concentration (typically 2-8).
-
Set the number of increments in the F1 dimension (td1) to 256-512 for adequate resolution.
-
Acquire the data. The experiment should be run without sample spinning.[9]
-
Process the data using a sine-bell window function and perform a 2D Fourier transform (xfb).
-
2D TOCSY (Total Correlation Spectroscopy)
-
Purpose: To identify all protons within a coupled spin system.
-
Methodology:
-
Set up the experiment similarly to a COSY, loading a standard TOCSY parameter set (e.g., mlevphpr).[5]
-
The key additional parameter is the mixing time (d9). A typical mixing time for small peptides is 60-80 ms to allow magnetization to propagate through the entire spin system.[12]
-
Set ns (typically 4-16) and td1 (256-512).
-
Acquire the data without sample spinning.[5]
-
Process the data using a squared sine-bell window function and 2D Fourier transform.
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To correlate protons with their directly attached heteronuclei (e.g., ¹³C).
-
Methodology:
-
Acquire 1D ¹H and ¹³C spectra to determine the respective spectral widths and offsets.[13]
-
Load a standard HSQC parameter set (e.g., hsqcedetgpsisp for multiplicity editing).[12]
-
Set the F2 (¹H) and F1 (¹³C) spectral widths and offsets.[11]
-
The number of scans (ns) should be a multiple of 8 or 16, depending on concentration.
-
Set td1 to 128-256.
-
Acquire the data without sample spinning.[13]
-
Process using a squared sine-bell window function in both dimensions.
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Methodology:
-
Set up is similar to HSQC, using the ¹H and ¹³C spectral parameters.[14]
-
Load a standard HMBC parameter set (e.g., hmbclpndqf).[14]
-
The key parameter is the long-range coupling delay (d6), which is optimized for a J-coupling of ~8 Hz.[14]
-
Set ns (typically 8-32) and td1 (256-512).
-
Acquire the data without sample spinning.[14]
-
Process using a sine-bell window function.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Purpose: To identify protons that are close in space (< 5 Å), for sequential assignment and 3D structure determination.
-
Methodology:
-
Set up is similar to COSY, using the 1D ¹H spectral parameters.[15]
-
Load a standard NOESY parameter set (e.g., noesyphsw).[15]
-
The critical parameter is the mixing time (d8). For a peptide of this size, a mixing time of 150-400 ms is a good starting point.[15][16]
-
Set ns (typically 8-32) and td1 (256-512).
-
Acquire the data without sample spinning.[15]
-
Process using a squared sine-bell window function.
-
Visualizations
Caption: A logical workflow for troubleshooting ambiguous NMR signals.
References
- 1. Effects of solvents on the conformational profile of Balaram's peptide: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 5. TUTORIAL: 2D TOCSY EXPERIMENT WITH PRESATURATION [imserc.northwestern.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. TUTORIAL: 2D COSY EXPERIMENT [imserc.northwestern.edu]
- 10. chemistry.uoc.gr [chemistry.uoc.gr]
- 11. ulethbridge.ca [ulethbridge.ca]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. TUTORIAL: Phase-sensitive 2D HSQC EXPERIMENT [imserc.northwestern.edu]
- 14. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]
- 15. TUTORIAL: 2D NOESY EXPERIMENT [imserc.northwestern.edu]
- 16. chem.as.uky.edu [chem.as.uky.edu]
Validation & Comparative
A Comparative Guide to the Trypsin Inhibition Kinetics of Nostosin G and Leupeptin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the trypsin inhibition kinetics of two potent protease inhibitors: Nostosin G, a natural product from cyanobacteria, and leupeptin, a well-characterized microbial-derived inhibitor. This analysis is supported by experimental data from peer-reviewed literature and includes comprehensive experimental protocols for researchers seeking to conduct their own comparative studies.
Executive Summary
Both this compound and leupeptin are effective inhibitors of trypsin, a key serine protease. Their primary mechanism of action involves the interaction of their C-terminal argininal aldehyde group with the active site of the enzyme. Leupeptin is a well-established reversible, competitive inhibitor with a low nanomolar inhibition constant (Ki). This compound is also a highly potent inhibitor, with a reported half-maximal inhibitory concentration (IC50) in the sub-micromolar range, suggesting a strong interaction with trypsin. While a definitive Ki value for this compound has not been reported in the reviewed literature, its low IC50 indicates a potency comparable to that of leupeptin. The crucial difference in their inhibitory mechanism lies in the potential for covalent modification by this compound, while leupeptin's interaction is characterized as a reversible covalent hemiacetal formation.
Data Presentation: Quantitative Comparison of Inhibition Kinetics
The following table summarizes the key quantitative data for the trypsin inhibition by this compound and leupeptin.
| Parameter | This compound | Leupeptin |
| Inhibitor Type | Likely Covalent | Reversible, Competitive, Transition-State |
| IC50 | 0.1 µM[1][2] | ~0.5 µM to ~1 µM[3] |
| Ki | Not Reported | 3.5 nM to 35 nM[4][5][6] |
| Target Enzyme | Trypsin | Trypsin, other serine and cysteine proteases |
| Key Structural Feature for Inhibition | Argininal aldehyde | Argininal aldehyde |
| Mechanism of Action | The argininal aldehyde group is crucial for potent inhibition, likely forming a covalent bond with the trypsin active site.[1][2] | The argininal aldehyde forms a reversible covalent hemiacetal with the catalytic serine residue (Ser195) in the trypsin active site.[7] |
Experimental Protocols
This section details the methodologies for determining the trypsin inhibition kinetics of this compound and leupeptin.
Materials and Reagents
-
Enzyme: Bovine pancreatic trypsin
-
Substrate: Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) or Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Inhibitors: this compound and Leupeptin
-
Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2)
-
Solvent for Inhibitors: Dimethyl sulfoxide (DMSO) or water
-
Spectrophotometer
Protocol for Determination of IC50
-
Prepare Stock Solutions:
-
Dissolve trypsin in a suitable buffer (e.g., 1 mM HCl) to a stock concentration.
-
Dissolve BAPNA in a minimal amount of DMSO and then dilute with buffer to the desired stock concentration.
-
Prepare stock solutions of this compound and leupeptin in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add a fixed concentration of trypsin to the assay buffer.
-
Add varying concentrations of the inhibitor (this compound or leupeptin) to the wells/cuvettes. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding the BAPNA substrate.
-
Monitor the rate of p-nitroaniline production by measuring the increase in absorbance at 410 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Protocol for Determination of Ki (for Leupeptin)
-
Determine the Michaelis-Menten Constant (Km) of the Substrate:
-
Measure the initial reaction velocities at a fixed trypsin concentration and varying concentrations of the BAPNA substrate.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
Perform Inhibition Studies:
-
Measure the initial reaction velocities at several fixed concentrations of leupeptin and varying concentrations of the BAPNA substrate.
-
-
Data Analysis:
-
Generate Lineweaver-Burk plots (1/velocity vs. 1/[Substrate]) for each inhibitor concentration.
-
For a competitive inhibitor like leupeptin, the lines will intersect on the y-axis (1/Vmax).
-
The inhibition constant (Ki) can be determined from the relationship between the apparent Km (Kmapp) and the inhibitor concentration: Kmapp = Km (1 + [I]/Ki), where [I] is the inhibitor concentration.
-
Mandatory Visualization
Inhibition Mechanisms
The following diagrams illustrate the proposed mechanisms of trypsin inhibition by leupeptin and this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of trypsin with active-site-directed enzyme-activated nitrosoamide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Nostosins, Trypsin Inhibitors Isolated from the Terrestrial Cyanobacterium Nostoc sp. Strain FSN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic Assay of Trypsin Inhibition [protocols.io]
- 7. thebiologyislove.com [thebiologyislove.com]
A Comparative Analysis of the Structural and Functional Attributes of Nostosin G and Spiroidesins
A detailed guide for researchers and drug development professionals on the structural characteristics and biological activities of the cyanobacterial peptides Nostosin G and spiroidesins, supported by experimental data and detailed protocols.
This guide provides a comprehensive structural and functional comparison of this compound and spiroidesins, two distinct families of bioactive peptides produced by cyanobacteria. While both classes of compounds originate from these photosynthetic microorganisms, they exhibit significant differences in their chemical structures, which in turn dictate their biological activities. This document summarizes the available quantitative data, furnishes detailed experimental methodologies for key characterization and activity assays, and presents visual diagrams to elucidate relevant pathways and workflows.
Structural and Functional Comparison
This compound and spiroidesins are both non-ribosomally synthesized peptides, but they differ in their core structures and known biological functions. This compound is a linear tripeptide, notable for its potent trypsin inhibitory activity.[1][2][3] In contrast, the spiroidesin family includes linear lipopeptides that have demonstrated algicidal and chymotrypsin inhibitory properties.[4][5][6] A direct comparison of their known biological activities reveals distinct profiles, highlighting their potential for different therapeutic or biotechnological applications.
| Feature | This compound | Spiroidesin | Spiroidesin B |
| Source Organism | Dolichospermum sp. NIES-1697[1][2][3] | Anabaena spiroides[4][5] | Dolichospermum sp. NIES-1697[1][2] |
| Chemical Class | Linear tripeptide[1][2][3] | Linear lipopeptide[4][5] | Linear lipopeptide |
| Key Structural Units | 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), argininal (Argal)[1][2][3] | Hexanoic acid, D-Homotyrosine, L-Homotyrosine, D-Phenylalanine[5] | N-acetyl, D-Homotyrosine, D-Homotyrosine, L-Homotyrosine |
| Known Biological Activity | Trypsin inhibition[1][2][3] | Inhibition of Microcystis aeruginosa growth, Chymotrypsin inhibition[4][5][6] | No significant trypsin inhibition[1] |
| Quantitative Data (IC50) | 0.1 μM (Trypsin inhibition)[1] | 1.6 μM (Inhibition of M. aeruginosa)[4][5], 10 μM (Chymotrypsin inhibition)[6] | >200 μM (Trypsin inhibition)[1] |
Caption: Comparative overview of this compound and Spiroidesins.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to the characterization and bioactivity assessment of this compound and spiroidesins.
Structural Elucidation
The structures of this compound and spiroidesins were determined using a combination of spectroscopic and chemical methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, ROESY) NMR spectra are recorded on a high-field spectrometer (e.g., 600 MHz) using a suitable deuterated solvent like DMSO-d₆. These experiments provide information on the connectivity of atoms and the stereochemistry of the molecule.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis, typically using electrospray ionization (ESI), is employed to determine the exact molecular weight and elemental composition of the compounds.
-
Marfey's Method: This method is used to determine the absolute configuration (D or L) of the constituent amino acids. The peptide is hydrolyzed into its individual amino acids, which are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide). The resulting diastereomers are separated and analyzed by HPLC, and their retention times are compared to those of derivatized standard D- and L-amino acids.
-
Chiral-Phase HPLC: Chiral HPLC columns can also be used to separate and identify the enantiomers of the amino acid components after hydrolysis.
Trypsin Inhibition Assay (Colorimetric)
This assay is used to determine the ability of a compound to inhibit the activity of the serine protease, trypsin.
-
Materials:
-
Trypsin from bovine pancreas
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) as the substrate
-
Tris-HCl buffer (e.g., 100 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare a working solution of trypsin in an appropriate buffer.
-
Prepare a working solution of the substrate L-BAPA.
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (a known trypsin inhibitor) and a negative control (solvent only).
-
Add the trypsin solution to all wells except for the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-10 minutes).
-
Initiate the reaction by adding the L-BAPA substrate solution to all wells.
-
Monitor the change in absorbance at 405 nm over time in a kinetic mode. The formation of p-nitroaniline from the cleavage of L-BAPA by trypsin results in an increase in absorbance.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9][10]
-
Materials:
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Cell culture medium and supplements
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of measuring absorbance at 570 nm
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value is calculated.
-
Antimicrobial Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[11][12][13][14][15]
-
Materials:
-
Bacterial or fungal strain
-
Appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria)
-
Test compound dissolved in a suitable solvent
-
Sterile 96-well microtiter plate
-
Incubator
-
-
Procedure:
-
Prepare a serial two-fold dilution of the test compound in the growth medium in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to be tested.
-
Add the microbial inoculum to each well of the plate. Include a positive control (microorganism with no compound) and a negative control (medium only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Visualizing Molecular Structures and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the structures and relationships of these molecules.
Caption: Linear structure of this compound.
Caption: Linear structure of Spiroidesin.
Caption: General workflow for isolation, characterization, and bioactivity screening.
Conclusion
This compound and spiroidesins represent two distinct classes of cyanobacterial peptides with differing structural features and biological activities. This compound's potent and specific trypsin inhibition suggests its potential as a lead compound for developing therapeutic agents targeting serine proteases. In contrast, the algicidal and chymotrypsin inhibitory activities of spiroidesins open avenues for applications in controlling harmful algal blooms and as biochemical tools. Further research is warranted to explore the full spectrum of biological activities for both this compound and the diverse family of spiroidesins, including cytotoxic, broader antimicrobial, antitrypanosomal, and biosurfactant properties, for which quantitative data is currently lacking. The provided experimental protocols offer a foundation for such future investigations, which will be crucial for unlocking the full therapeutic and biotechnological potential of these fascinating natural products.
References
- 1. noah.ees.hokudai.ac.jp [noah.ees.hokudai.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. This compound and Spiroidesin B from the Cyanobacterium Dolichospermum sp. NIES-1697 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spiroidesin, a novel lipopeptide from the cyanobacterium Anabaena spiroides that inhibits cell growth of the cyanobacterium Microcystis aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thaiscience.info [thaiscience.info]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. goldbio.com [goldbio.com]
- 12. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 13. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Nostosin G and Anabaenopeptins
For Immediate Release
[City, State] – November 7, 2025 – A comprehensive guide comparing the bioactivities of two cyanobacterial peptides, Nostosin G and anabaenopeptins, has been compiled for researchers, scientists, and drug development professionals. This guide provides a detailed analysis of their inhibitory actions on various enzymes, supported by quantitative experimental data, detailed methodologies, and visual representations of the involved signaling pathways.
This compound, a linear tripeptide, demonstrates highly potent and specific inhibition of the serine protease trypsin. In contrast, anabaenopeptins, a large family of cyclic hexapeptides, exhibit a broader spectrum of bioactivity, targeting multiple classes of enzymes including serine proteases, metalloenzymes (carboxypeptidases), and serine/threonine protein phosphatases. The inhibitory potency of anabaenopeptins is highly dependent on the specific structural variant.
Quantitative Bioactivity Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and various anabaenopeptin congeners against their respective target enzymes. This data highlights the distinct inhibitory profiles of these two classes of cyanobacterial metabolites.
| Compound | Target Enzyme | IC50 Value |
| This compound | Trypsin | 0.1 µM[1] |
| Anabaenopeptin MM850 | Trypsin | 45 µM[2][3] |
| Anabaenopeptin A | Trypsin | No inhibition[2][3] |
| Anabaenopeptin D | Trypsin | No inhibition[2][3] |
| Anabaenopeptin G | Carboxypeptidase A | 1.9 nM (0.0018 µg/mL)[2][4] |
| Anabaenopeptin H | Carboxypeptidase A | 3.4 µg/mL |
| Anabaenopeptin I | Carboxypeptidase A | 5.2 ng/mL |
| Anabaenopeptin J | Carboxypeptidase A | 7.6 ng/mL |
| Anabaenopeptins from Nostoc edaphicum | Carboxypeptidase A | 3.5 µM to 21.1 µM[5] |
| Anabaenopeptin B | Carboxypeptidase B | 0.2 nM[2] |
| Anabaenopeptin F | Protein Phosphatase 1 (PP1) | Nanomolar range[2] |
| Oscillimide Y | Protein Phosphatase 1 (PP1) | 62 ng/mL[6] |
| Anabaenopeptin A | Protein Phosphatase 1 (PP1) | 86-88 ng/mL[6] |
| Anabaenopeptin F | Protein Phosphatase 2A (PP2A) | Micromolar range[2] |
| Oscillimide Y | Protein Phosphatase 2A (PP2A) | Micromolar range[2] |
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below to allow for replication and further investigation.
Trypsin Inhibition Assay
This assay quantifies the ability of a compound to inhibit the proteolytic activity of trypsin.
Materials:
-
Trypsin solution (e.g., 0.5 mg/mL in 0.001 N HCl)
-
Substrate solution (e.g., Nα-Benzoyl-L-arginine ethyl ester, BAEE)
-
Buffer (e.g., 0.067 M phosphate buffer, pH 7.6)
-
Inhibitor solution (this compound or anabaenopeptin of interest)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the buffer, trypsin solution, and the inhibitor at various concentrations.
-
Include a control reaction with no inhibitor.
-
Pre-incubate the mixtures at a specified temperature (e.g., 25°C) for a set period.
-
Initiate the reaction by adding the substrate solution (BAEE).
-
Monitor the change in absorbance at a specific wavelength (e.g., 253 nm) over time. The rate of increase in absorbance is proportional to trypsin activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of trypsin activity, by plotting the percentage of inhibition against the inhibitor concentration.
Carboxypeptidase A (CPA) Inhibition Assay
This assay measures the inhibition of CPA's ability to cleave C-terminal amino acids.
Materials:
-
Carboxypeptidase A solution
-
Substrate solution (e.g., Hippuryl-L-phenylalanine)
-
Buffer (e.g., 25 mM Tris-HCl with 500 mM NaCl, pH 7.5)
-
Inhibitor solution (anabaenopeptin of interest)
-
Spectrophotometer
Procedure:
-
Combine the buffer, CPA enzyme, and varying concentrations of the anabaenopeptin inhibitor in a reaction vessel.
-
A control reaction without the inhibitor should be run in parallel.
-
Pre-incubate the mixtures at a constant temperature (e.g., 25°C).
-
Start the reaction by adding the hippuryl-L-phenylalanine substrate.
-
Measure the rate of substrate hydrolysis by monitoring the increase in absorbance at a specific wavelength (e.g., 254 nm).
-
Calculate the percent inhibition for each concentration of the anabaenopeptin.
-
The IC50 value is determined from the dose-response curve of inhibitor concentration versus percent inhibition.
Protein Phosphatase (PP1 and PP2A) Inhibition Assay
This assay determines the inhibitory effect of compounds on the dephosphorylation activity of protein phosphatases.
Materials:
-
Protein Phosphatase 1 or 2A enzyme
-
Substrate (e.g., p-nitrophenyl phosphate, pNPP, or a phosphopeptide)
-
Assay buffer
-
Inhibitor solution (anabaenopeptin of interest)
-
Microplate reader or spectrophotometer
Procedure:
-
In a microplate, add the assay buffer, the protein phosphatase enzyme, and different concentrations of the anabaenopeptin inhibitor.
-
Include a control well with the enzyme but no inhibitor.
-
Pre-incubate the plate at a controlled temperature.
-
Initiate the dephosphorylation reaction by adding the substrate.
-
After a set incubation time, stop the reaction (if necessary, depending on the substrate used).
-
Measure the amount of product formed (e.g., p-nitrophenol from pNPP, which absorbs at 405 nm).
-
Calculate the percentage of phosphatase inhibition for each inhibitor concentration.
-
The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration.
Signaling Pathways and Mechanisms of Action
The inhibitory activities of this compound and anabaenopeptins have significant implications for various cellular signaling pathways.
Inhibition of Trypsin by this compound
This compound's potent and selective inhibition of trypsin can disrupt digestive processes and interfere with signaling pathways mediated by Protease-Activated Receptors (PARs). Trypsin is a key activator of PAR-2, which is involved in inflammation and cellular proliferation.
Caption: this compound inhibits trypsin, disrupting protein digestion and PAR-2 signaling.
Inhibition of Carboxypeptidase A by Anabaenopeptins
Anabaenopeptins, particularly certain congeners, are potent inhibitors of carboxypeptidase A. This enzyme is crucial for the final stages of protein digestion and is also involved in the post-translational modification of proteins.
Caption: Anabaenopeptins inhibit Carboxypeptidase A, affecting digestion and protein maturation.
Inhibition of Protein Phosphatases by Anabaenopeptins
The inhibition of Protein Phosphatases 1 and 2A by anabaenopeptins can have widespread effects on cellular signaling, as these phosphatases are key regulators of numerous pathways, including those controlling cell growth, proliferation, and apoptosis. They counteract the activity of protein kinases, and their inhibition leads to a state of hyperphosphorylation.
Caption: Anabaenopeptins inhibit protein phosphatases, leading to hyperphosphorylation and altered cell signaling.
Conclusion
This compound and anabaenopeptins represent two distinct classes of bioactive peptides from cyanobacteria with different structures and inhibitory profiles. This compound is a highly specific and potent trypsin inhibitor, making it a valuable tool for studying trypsin-mediated processes and a potential lead for therapeutic development. Anabaenopeptins, with their diverse structures and broader range of targets, offer a rich source for the discovery of novel enzyme inhibitors with potential applications in various fields of biomedical research. This guide provides a foundational resource for the comparative analysis of these fascinating natural products.
References
- 1. r110-azide-5-isomer.com [r110-azide-5-isomer.com]
- 2. Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Anabaenopeptins G and H, potent carboxypeptidase A inhibitors from the cyanobacterium Oscillatoria agardhii (NIES-595) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anabaenopeptins from Nostoc edaphicum CCNP1411 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structures and Activity of New Anabaenopeptins Produced by Baltic Sea Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
Nostosin G: A Potent Trypsin Inhibitor with Potential for Selective Protease Inhibition
For Immediate Release
A comprehensive analysis of Nostosin G, a linear tripeptide derived from the cyanobacterium Dolichospermum sp., reveals its high potency as a trypsin inhibitor. This guide provides a comparative overview of its cross-reactivity with other key proteases, supported by available experimental data on related compounds. Detailed experimental protocols for assessing protease inhibition are also presented to aid researchers in evaluating its potential applications in drug development and scientific research.
This compound has demonstrated significant inhibitory activity against trypsin, with a reported half-maximal inhibitory concentration (IC50) of 0.1 μM. Its unique chemical structure, containing 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and an argininal residue, positions it within the broader class of aeruginosins, which are known for their serine and cysteine protease inhibitory activities. While specific cross-reactivity data for this compound against a wider panel of proteases is not yet available, the inhibitory profiles of structurally similar aeruginosins provide valuable insights into its potential selectivity.
Comparative Inhibitory Activity
To contextualize the inhibitory potential of this compound, the following table summarizes its known activity against trypsin, alongside the inhibitory data of closely related aeruginosins against a panel of serine proteases. This comparative data suggests that while this compound is a potent trypsin inhibitor, its activity against other proteases may vary, highlighting the potential for selective inhibition.
| Compound | Trypsin | Thrombin | Plasmin | Chymotrypsin | Elastase | Cathepsin G | Carboxypeptidase A |
| This compound | 0.1 µM (IC50) | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Aeruginosin 298-A | Equipotent Inhibition | Equipotent Inhibition | Affected | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Aeruginosin 525 | Inhibited | Potently Inhibited | Data Not Available | No Effect | No Effect | Data Not Available | Inhibited |
Table 1: Comparative IC50/Inhibition Data of this compound and Related Aeruginosins. This table highlights the potent and specific inhibitory activity of this compound against trypsin. Data for related aeruginosins suggest a variable cross-reactivity profile within this class of compounds.
Understanding the Significance of Protease Inhibition
Proteases play crucial roles in numerous physiological and pathological processes, including digestion, blood coagulation, inflammation, and cancer progression. The ability to selectively inhibit specific proteases is a key strategy in the development of targeted therapies. For instance, inhibiting thrombin is a cornerstone of anticoagulant therapy, while targeting elastase and cathepsin G is being explored for inflammatory diseases. The high potency of this compound against trypsin, a key digestive and signaling enzyme, suggests its potential as a research tool and a starting point for the development of more specialized inhibitors.
Experimental Protocol: In Vitro Protease Inhibition Assay
To facilitate further research into the inhibitory properties of this compound and other compounds, a detailed protocol for a standard in vitro protease inhibition assay using a chromogenic substrate is provided below. This method allows for the determination of the IC50 value, a quantitative measure of inhibitor potency.
Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the activity of a target protease.
Materials:
-
Target Protease (e.g., Trypsin, Thrombin, Elastase)
-
Inhibitor (e.g., this compound)
-
Chromogenic Substrate specific for the target protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4-8.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chromogenic substrate (e.g., 405 nm for p-nitroaniline release)
-
Dimethyl Sulfoxide (DMSO) for dissolving the inhibitor
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the inhibitor in DMSO.
-
Prepare a series of dilutions of the inhibitor in assay buffer.
-
Prepare a working solution of the target protease in assay buffer.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the target protease solution to each well.
-
Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the protease and inhibitor mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow for binding.
-
-
Initiation of Reaction:
-
Add a fixed volume of the chromogenic substrate solution to each well to start the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately place the microplate in the microplate reader.
-
Measure the absorbance at the appropriate wavelength at regular intervals for a defined period (e.g., every minute for 10-30 minutes). The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for each inhibitor concentration.
-
Normalize the velocities to the control (no inhibitor) to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in the protease inhibition assay.
Figure 1: Workflow for determining the IC50 of a protease inhibitor.
Logical Pathway of Protease Inhibition
The interaction between a protease, its substrate, and an inhibitor can be conceptualized as a competitive process. The following diagram illustrates this relationship, where the inhibitor competes with the substrate for binding to the active site of the enzyme.
Figure 2: Competitive inhibition of a protease by an inhibitor.
Validating the Inhibitory Specificity of Nostosin G: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nostosin G, a linear tripeptide natural product, and its inhibitory specificity against serine proteases. The information presented herein is based on available experimental data to assist researchers in evaluating its potential as a selective enzyme inhibitor.
Executive Summary
This compound, a natural product isolated from the cyanobacterium Dolichospermum sp. NIES-1697, has been identified as a potent inhibitor of the serine protease trypsin.[1] Its unique chemical structure, featuring a C-terminal argininal residue, is crucial for its mechanism of action. This guide compares the inhibitory profile of this compound with other related cyanobacterial peptides, namely aeruginosins and spumigins, to provide a context for its specificity. While quantitative data for this compound is currently limited to trypsin, qualitative information and data on related compounds suggest a potential for selectivity.
Comparative Inhibitory Activity
The inhibitory potential of this compound and selected alternative protease inhibitors is summarized below. Direct comparative studies on a broad panel of proteases for this compound are not yet publicly available. The data presented for aeruginosins and spumigins provide context on the inhibitory profiles of structurally related compounds.
| Inhibitor | Target Protease | IC50 (µM) | Source |
| This compound | Trypsin | 0.1 | [1] |
| Chymotrypsin | Data not available | ||
| Elastase | Data not available | ||
| Thrombin | Data not available | ||
| Plasmin | Data not available | ||
| Aeruginosin 298-A | Trypsin | Equipotent with Thrombin | [2] |
| Thrombin | Equipotent with Trypsin | [2] | |
| Aeruginosin TR642 | Trypsin | 3.80 | [3] |
| Thrombin | 0.85 | [3] | |
| Aeruginosin 525 | Trypsin | Inhibits | [4] |
| Thrombin | Potent inhibitor | [4] | |
| Chymotrypsin | No effect | [4] | |
| Elastase | No effect | [4] |
Experimental Protocols
The following is a generalized protocol for determining the inhibitory activity of a compound against trypsin using a chromogenic substrate. This protocol is based on established methodologies and should be optimized for specific experimental conditions.
Objective: To determine the concentration of an inhibitor required to reduce the activity of trypsin by 50% (IC50).
Materials:
-
Trypsin (e.g., bovine pancreas trypsin)
-
Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride - BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2
-
Inhibitor stock solution (e.g., this compound in a suitable solvent like DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of trypsin in 1 mM HCl.
-
Prepare a working solution of the substrate (BAPNA) in the assay buffer.
-
Prepare a series of dilutions of the inhibitor stock solution in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or solvent control)
-
Trypsin solution
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the BAPNA substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10 minutes) or as an endpoint reading after a fixed time. The rate of increase in absorbance is proportional to the trypsin activity.
-
-
Data Analysis:
-
Calculate the percentage of trypsin inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve using appropriate software.
-
Visualizing Mechanisms and Workflows
Signaling Pathway Inhibition
The following diagram illustrates the general mechanism of serine protease inhibition, where an inhibitor like this compound binds to the active site of an enzyme such as trypsin, preventing it from cleaving its substrate.
References
- 1. Enantioselective syntheses and biological studies of aeruginosin 298-A and its analogs: application of catalytic asymmetric phase-transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Spumigin Analogues Library with Thrombin Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitors of Serine Proteases from a Microcystis sp. Bloom Material Collected from Timurim Reservoir, Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
In Vitro Validation of Nostosin G: A Comparative Guide to Its Trypsin Inhibitory Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nostosin G's performance as a trypsin inhibitor against other known alternatives, supported by experimental data and detailed protocols. This compound, a linear tripeptide isolated from the cyanobacterium Dolichospermum sp., demonstrates potent and specific inhibition of the serine protease trypsin, a key enzyme in digestion and a target in various pathological conditions.
Mechanism of Action: Covalent Inhibition of Trypsin
Contrary to modulators of complex intracellular signaling pathways, this compound acts as a direct, competitive inhibitor of trypsin. Its mechanism hinges on the C-terminal argininal (Argal) residue. The aldehyde group of this residue is critical; it forms a covalent hemiacetal bond with the hydroxyl group of the serine (Ser195) residue located in the catalytic triad of the trypsin active site. This stable complex effectively blocks the enzyme's ability to bind and hydrolyze its natural substrates. The reduced form of this compound, where the aldehyde is converted to an alcohol, shows no significant inhibitory activity, confirming the crucial role of the argininal's electrophilic carbonyl group in its mechanism.[1]
Caption: Covalent inhibition of Trypsin by this compound.
Comparative Performance of Trypsin Inhibitors
The efficacy of this compound as a trypsin inhibitor is benchmarked against other natural and synthetic inhibitors. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for comparison. Lower values indicate higher potency.
| Inhibitor | Type | Source/Class | Trypsin IC50 (µM) | Trypsin Ki | Citation(s) |
| This compound | Peptide | Cyanobacterial | 0.1 | Not Reported | |
| Nostosin A | Peptide | Cyanobacterial | 0.35 | Not Reported | [1][2] |
| Spumigin E | Peptide | Cyanobacterial | < 0.1 | Not Reported | [1] |
| Leupeptin | Peptide | Actinomycetes | 0.5 | 5.9 x 10⁻² µM | [1][2][3] |
| Aprotinin | Peptide | Bovine Pancreas | 0.16 | 0.06 pM | [2] |
| Benzamidine | Small Molecule | Synthetic | 79 | Not Reported | [4] |
Note: IC50 and Ki values can vary based on experimental conditions (e.g., substrate concentration, pH, temperature).
Experimental Protocols for In Vitro Validation
The following protocol outlines a standard colorimetric assay to determine the trypsin inhibitory activity of a compound like this compound.
Objective: To measure the IC50 value of an inhibitor against porcine or bovine trypsin.
Principle: This assay uses a chromogenic substrate, Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA). Trypsin cleaves L-BAPA, releasing p-nitroaniline (p-NA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm. The presence of an inhibitor reduces the rate of p-NA formation, and the extent of inhibition is proportional to the inhibitor's concentration.
Materials:
-
Porcine or Bovine Trypsin (e.g., Sigma-Aldrich T8003)
-
This compound and other test inhibitors
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPA) (e.g., Sigma-Aldrich B3279)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to a working concentration (e.g., 10 µg/mL) in Tris-HCl buffer.
-
L-BAPA Substrate Solution: Prepare a 60 mM stock solution of L-BAPA in DMSO. Store at -20°C, protected from light. Immediately before use, dilute to a working concentration (e.g., 1.2 mM) in pre-warmed (37°C) Tris-HCl buffer.
-
Inhibitor Stock Solution: Prepare a high-concentration stock of this compound (e.g., 10 mM) in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the final desired concentrations for the assay.
-
-
Assay Protocol:
-
Add 25 µL of Tris-HCl buffer to the "blank" wells.
-
Add 25 µL of the various inhibitor dilutions to the "test" wells.
-
Add 25 µL of buffer (without inhibitor) to the "control" (uninhibited) wells.
-
Add 25 µL of the trypsin working solution to the "test" and "control" wells. Do not add enzyme to the "blank" wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 150 µL of the pre-warmed L-BAPA working solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode, taking readings every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔA405/min).
-
Correct the rates of the "test" and "control" wells by subtracting the rate of the "blank" well.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of trypsin activity, by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the in vitro trypsin inhibition assay.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of leupeptins and inhibition of proteinases. I. Inhibition of acrosin and trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular glues for manipulating enzymes: trypsin inhibition by benzamidine-conjugated molecular glues - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Nostosin G: A Comparative Guide to Trypsin Inhibitor Performance in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nostosin G's performance in cell-based assays against other commercially available trypsin inhibitors. The experimental data, detailed protocols, and pathway visualizations aim to assist researchers in selecting the most appropriate tool for their studies on trypsin-mediated cellular processes.
Introduction to this compound and its Mechanism of Action
This compound is a linear tripeptide composed of 4-hydroxyphenyllactic acid (Hpla), homotyrosine (Hty), and an argininal residue.[1] It functions as a potent inhibitor of the serine protease trypsin, with a reported IC50 value of 0.1 μM in enzymatic assays. The argininal aldehyde group is critical for its potent inhibitory activity. Trypsin, beyond its digestive role, is increasingly recognized for its involvement in cellular signaling, primarily through the activation of Protease-Activated Receptor 2 (PAR2), a G protein-coupled receptor.[2] Trypsin-mediated cleavage of PAR2's extracellular domain unmasks a tethered ligand that activates the receptor, initiating downstream signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which can influence cellular processes such as proliferation.[2] This guide will focus on benchmarking this compound's ability to modulate this pathway in a cellular context.
Comparative Performance Data
This table summarizes the inhibitory potency of this compound and commercially available alternatives in relevant assays. It is important to note that while this compound's IC50 has been determined in enzymatic assays, its performance in cell-based assays targeting specific signaling pathways is an area of ongoing research.
| Compound | Type | Target | Reported IC50 | Cell-Based Assay Context |
| This compound | Natural Peptide | Trypsin | 0.1 µM (enzymatic) | Inhibition of PAR2-mediated signaling (Hypothetical) |
| Soybean Trypsin Inhibitor (Kunitz-type) | Natural Protein | Trypsin, Chymotrypsin | 39 µM (inhibition of liver cancer cell proliferation), 70 µM (inhibition of breast cancer cell proliferation)[3] | Antiproliferative activity[3] |
| Aprotinin (Bovine Pancreatic Trypsin Inhibitor) | Natural Protein | Trypsin, Chymotrypsin, Kallikrein, Plasmin | Ki = 0.06 pM (enzymatic, bovine trypsin)[4] | Not specified in search results |
Note: The provided IC50 values for Soybean Trypsin Inhibitor are from a study on its antiproliferative effects and may not directly correlate with the inhibition of PAR2 signaling. Further studies are required to establish a direct comparative IC50 for all compounds in a standardized PAR2 activation assay.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for evaluating this compound, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
PAR2 Activation Assay (Calcium Mobilization)
This assay measures the increase in intracellular calcium concentration upon PAR2 activation.
Materials:
-
PAR2-expressing cells (e.g., HEK293, HT-29)
-
96-well black, clear-bottom plates
-
Fluo-8 No-Wash Calcium Assay Kit
-
Trypsin
-
This compound and alternative inhibitors
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Cell Plating: Seed PAR2-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and alternative inhibitors in assay buffer.
-
Dye Loading: On the day of the assay, remove the culture medium and add 100 µL of the Fluo-8 dye-loading solution to each well. Incubate for 30 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Inhibitor Incubation: Add 25 µL of the prepared inhibitor dilutions to the respective wells. Incubate for 15-30 minutes at room temperature.
-
Baseline Reading: Measure the baseline fluorescence using a fluorescence plate reader (Excitation: 490 nm, Emission: 525 nm).
-
Trypsin Stimulation: Add 25 µL of a pre-determined optimal concentration of trypsin to each well to stimulate PAR2 activation.
-
Signal Measurement: Immediately begin measuring the fluorescence intensity every 1-2 seconds for 1-2 minutes to capture the peak calcium response.
-
Data Analysis: The change in fluorescence (Peak - Baseline) is used to determine the extent of PAR2 activation. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
MAPK/ERK Phosphorylation Assay (Western Blot)
This assay quantifies the level of phosphorylated ERK (p-ERK), a key downstream effector of the PAR2 signaling pathway.
Materials:
-
PAR2-expressing cells
-
6-well plates
-
Trypsin
-
This compound and alternative inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-p44/42 MAPK (ERK1/2) and anti-total-p44/42 MAPK (ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, serum-starve the cells for 4-6 hours. Pre-incubate with inhibitors for 1 hour, then stimulate with trypsin for 5-15 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Cell Proliferation Assay (MTS)
This colorimetric assay measures the number of viable cells, which can be an indicator of cell proliferation.
Materials:
-
PAR2-expressing cells
-
96-well plates
-
Trypsin
-
This compound and alternative inhibitors
-
MTS reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density (e.g., 5,000-10,000 cells/well).
-
Treatment: After allowing the cells to adhere overnight, treat them with different concentrations of inhibitors in the presence of a low, constant concentration of trypsin to stimulate proliferation.
-
Incubation: Incubate the plates for 24-72 hours at 37°C, 5% CO2.
-
MTS Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[5][6][7][8]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of proliferation inhibition compared to the trypsin-only control and determine the IC50 values.[5][6][7][8]
Conclusion
This compound presents itself as a potent natural trypsin inhibitor. The provided experimental framework allows for a robust evaluation of its performance in a cellular context, specifically in modulating the trypsin-PAR2 signaling axis. By comparing its effects on calcium mobilization, MAPK/ERK phosphorylation, and cell proliferation against established trypsin inhibitors, researchers can gain valuable insights into its potential as a pharmacological tool for studying trypsin-mediated pathologies. Further research is warranted to establish a comprehensive cell-based inhibitory profile for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cloud-clone.com [cloud-clone.com]
- 3. A stable trypsin inhibitor from Chinese dull black soybeans with potentially exploitable activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aprotinin [sigmaaldrich.com]
- 5. cohesionbio.com [cohesionbio.com]
- 6. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
